molecular formula C10H16O3 B3319950 Propargyl-PEG1-THP

Propargyl-PEG1-THP

Cat. No.: B3319950
M. Wt: 184.23 g/mol
InChI Key: FIYFSKXDDBZITM-UHFFFAOYSA-N
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Description

Propargyl-PEG1-THP is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-prop-2-ynoxyethoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-6-11-8-9-13-10-5-3-4-7-12-10/h1,10H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYFSKXDDBZITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Propargyl-PEG1-THP: A Versatile Linker for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-THP is a heterobifunctional linker molecule integral to the advancement of contemporary bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and applications. Detailed experimental protocols for its synthesis and use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are provided, alongside structured data tables and visual diagrams to facilitate understanding and implementation in a research setting.

Chemical Structure and Properties

This compound, systematically named 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane, possesses a unique molecular architecture consisting of three key components: a terminal propargyl group, a single polyethylene glycol (PEG) unit, and a tetrahydropyran (THP) protecting group. The propargyl group provides a terminal alkyne functionality, which is essential for highly efficient and specific "click chemistry" reactions, namely the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The short PEG spacer enhances the molecule's hydrophilicity and provides flexibility to the resulting conjugate. The THP group serves as a protecting group for the terminal hydroxyl functionality, which can be deprotected under acidic conditions to reveal a reactive hydroxyl group for further conjugation if required.

The chemical structure of this compound is illustrated in the following diagram:

G Chemical Structure of this compound cluster_propargyl Propargyl Group cluster_peg PEG1 Linker cluster_thp THP Group p1 HC≡C- peg1 -CH₂-O-CH₂-CH₂-O- p1->peg1 thp1 [Image of THP group] peg1->thp1

Caption: Chemical structure of this compound.

Physicochemical and Characterization Data

A summary of the key physicochemical properties and characterization data for this compound is presented in the tables below. This data is essential for handling, storage, and analytical characterization of the compound.

Table 1: General Properties of this compound

PropertyValueReference(s)
Chemical Name 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane
CAS Number 119096-95-6
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
Appearance Solid Powder
Purity ≥98%

Table 2: Spectroscopic and Chromatographic Data

Data TypeDescriptionReference(s)
SMILES C#CCOCCOC1CCCCO1
InChI InChI=1S/C10H16O3/c1-2-6-11-8-9-13-10-5-3-4-7-12-10/h1,10H,3-9H2
InChIKey FIYFSKXDDBZITM-UHFFFAOYSA-N

Table 3: Handling and Storage

ParameterRecommendationReference(s)
Storage Temperature -20°C (long-term)
Shelf Life ≥12 months (if stored properly)
Shipping Condition Ambient temperature

Table 4: Solubility Profile

SolventSolubilityNotesReference(s)
Dimethyl Sulfoxide (DMSO) SolubleTo increase solubility, warming to 37°C and sonication can be applied.
Dichloromethane (DCM) SolubleGeneral solubility for PEG derivatives.
Dimethylformamide (DMF) SolubleGeneral solubility for PEG derivatives.
Water Sparingly SolubleThe short PEG chain provides some aqueous solubility.
Ethanol SolubleGeneral solubility for PEG derivatives.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 2-(2-(prop-2-ynyloxy)ethoxy)ethan-1-ol

  • Materials: Diethylene glycol, sodium hydride (NaH), propargyl bromide, anhydrous tetrahydrofuran (THF).

  • Procedure: a. To a solution of excess diethylene glycol in anhydrous THF at 0°C, add sodium hydride portion-wise. b. Allow the mixture to stir at room temperature for 1 hour. c. Cool the reaction mixture back to 0°C and add propargyl bromide dropwise. d. Let the reaction proceed at room temperature overnight. e. Quench the reaction carefully with water and extract the product with ethyl acetate. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield 2-(2-(prop-2-ynyloxy)ethoxy)ethan-1-ol.

Step 2: Protection with Dihydropyran (DHP)

  • Materials: 2-(2-(prop-2-ynyloxy)ethoxy)ethan-1-ol, dihydropyran (DHP), pyridinium p-toluenesulfonate (PPTS), anhydrous dichloromethane (DCM).

  • Procedure: a. Dissolve 2-(2-(prop-2-ynyloxy)ethoxy)ethan-1-ol in anhydrous DCM. b. Add a catalytic amount of PPTS to the solution. c. Add dihydropyran dropwise and stir the reaction at room temperature for 4-6 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with saturated sodium bicarbonate solution. f. Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by flash column chromatography to obtain this compound.

The proposed synthetic workflow is depicted below:

G Proposed Synthesis of this compound cluster_step1 Step 1: Propargylation cluster_step2 Step 2: THP Protection DEG Diethylene Glycol Intermediate 2-(2-(prop-2-ynyloxy)ethoxy)ethan-1-ol DEG->Intermediate 1. NaH 2. Propargyl Bromide NaH NaH, THF PropargylBr Propargyl Bromide FinalProduct This compound Intermediate->FinalProduct DHP, PPTS DHP Dihydropyran (DHP) PPTS PPTS, DCM

Caption: Proposed synthetic workflow for this compound.

Application in PROTAC Synthesis via CuAAC

This compound is primarily used as a linker in the synthesis of PROTACs. The terminal alkyne group allows for its conjugation to an azide-functionalized molecule (e.g., a warhead for the target protein or an E3 ligase ligand) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

General Protocol for CuAAC Reaction:

  • Reagent Preparation:

    • Prepare stock solutions of the azide-containing molecule and this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.

    • Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule and this compound (typically in a 1:1 to 1:1.5 molar ratio).

    • In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the azide/alkyne solution to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-12 hours.

    • Monitor the reaction progress by LC-MS or HPLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified using standard techniques such as preparative HPLC or flash column chromatography to isolate the desired PROTAC conjugate.

The role of this compound in PROTAC-mediated protein degradation is visualized in the following pathway:

G PROTAC-Mediated Protein Degradation Pathway cluster_synthesis PROTAC Assembly cluster_degradation Cellular Action Warhead Warhead (Azide) PROTAC PROTAC Molecule Warhead->PROTAC CuAAC Linker This compound Linker->PROTAC E3Ligand E3 Ligase Ligand E3Ligand->PROTAC Amide Coupling (after THP deprotection) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Role of this compound in PROTAC assembly and the subsequent protein degradation pathway.

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a terminal alkyne for click chemistry, a short PEG spacer for improved properties, and a protected hydroxyl group, makes it an ideal building block for the synthesis of complex biomolecules, most notably PROTACs. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in the development of novel therapeutics. While some specific quantitative data remains to be fully elucidated in publicly available literature, the provided information and representative protocols will enable researchers to confidently incorporate this linker into their synthetic strategies.

References

Propargyl-PEG1-THP: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-THP is a heterobifunctional linker molecule that has emerged as a valuable tool in the field of biochemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1] This technical guide provides an in-depth overview of the application of this compound in the synthesis of PROTACs, complete with experimental protocols, data presentation, and workflow visualizations.

At its core, this compound serves as a bridge, connecting a ligand that binds to a target protein of interest with another ligand that recruits an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] The structure of this compound, featuring a propargyl group for click chemistry, a short polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protected alcohol, offers a versatile platform for the modular assembly of these powerful molecules.

Core Application: PROTAC Synthesis via Click Chemistry

The primary application of this compound is as a linker in the synthesis of PROTACs. Its key feature is the terminal alkyne (propargyl group), which enables its conjugation to an azide-functionalized molecule through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2] This reaction forms a stable triazole linkage.

The general workflow for synthesizing a PROTAC using this compound involves a multi-step process that begins with the functionalization of the ligands for the target protein and the E3 ligase, followed by their conjugation using the linker. The THP protecting group on the linker can be removed to reveal a hydroxyl group, which can then be further functionalized if required.

Hypothetical Synthesis of a BTK-Targeting PROTAC

A key area where short PEG linkers are employed is in the development of PROTACs targeting Bruton's tyrosine kinase (BTK), a protein implicated in various B-cell malignancies. The following sections will detail a representative synthesis and evaluation of a hypothetical BTK-targeting PROTAC using this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and evaluation of a hypothetical BTK PROTAC, "BTK-PROTAC-1," synthesized using this compound. This data is illustrative and based on typical results reported in the literature for similar BTK PROTACs.

Table 1: Synthesis and Characterization of BTK-PROTAC-1

ParameterValueMethod
Step 1: Azide-functionalized BTK Ligand Synthesis
Yield75%Gravimetric analysis
Purity>98%HPLC
Step 2: Deprotection of this compound
Yield95%Gravimetric analysis
Step 3: CuAAC Click Reaction
Reaction Time2 hoursTLC monitoring
Yield of BTK-PROTAC-160%Gravimetric analysis after purification
Purity of BTK-PROTAC-1>99%HPLC
Final Product Characterization
Molecular Weight (Expected)Calculated based on structure-
Molecular Weight (Observed)Matching expected valueMass Spectrometry (ESI-MS)
Structure ConfirmationConsistent with proposed structure¹H NMR, ¹³C NMR

Table 2: In Vitro Evaluation of BTK-PROTAC-1

ParameterValueCell LineAssay
BTK Degradation
DC₅₀ (50% Degradation Concentration)10 nMMOLM-14Western Blot
Dₘₐₓ (Maximum Degradation)>95%MOLM-14Western Blot
Target Engagement
Binding Affinity (K D ) to BTK5 nM-Isothermal Titration Calorimetry
Cellular Potency
Anti-proliferative IC₅₀25 nMMOLM-14Cell Viability Assay (e.g., CellTiter-Glo)

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and evaluation of a BTK-targeting PROTAC using this compound.

Protocol 1: Synthesis of BTK-PROTAC-1 via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized BTK inhibitor (e.g., a derivative of ibrutinib)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Water

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1 hour.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA to yield Propargyl-PEG1-OH.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the azide-functionalized BTK inhibitor (1.0 eq) and Propargyl-PEG1-OH (1.2 eq) in a 3:1 mixture of DMF and water.

    • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in water.

    • Add the catalyst solution to the reaction mixture.

    • Add a freshly prepared solution of sodium ascorbate (1.0 eq) in water to the reaction mixture to initiate the reaction.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final BTK-PROTAC-1.

  • Characterization:

    • Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Western Blot for BTK Degradation

Materials:

  • BTK-PROTAC-1

  • MOLM-14 cells (or other suitable cell line expressing BTK)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-BTK and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer apparatus

Procedure:

  • Cell Treatment:

    • Seed MOLM-14 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.

    • Treat the cells with increasing concentrations of BTK-PROTAC-1 (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellets in lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BTK and GAPDH overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BTK protein levels to the GAPDH loading control.

    • Plot the percentage of BTK degradation against the concentration of BTK-PROTAC-1 to determine the DC₅₀ and Dₘₐₓ values.

Mandatory Visualization

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System POI Target Protein (e.g., BTK) PROTAC BTK-PROTAC-1 POI->PROTAC binds Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC binds Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of PROTAC-mediated target protein degradation.

Synthesis_Workflow cluster_synthesis Synthesis of BTK-PROTAC-1 Start Starting Materials: - Azide-functionalized BTK Ligand - this compound Deprotection Step 1: THP Deprotection (TFA, DCM) Start->Deprotection Click Step 2: CuAAC Click Reaction (CuSO4, Na-Ascorbate, THPTA) Deprotection->Click Purification Step 3: Purification (Column Chromatography) Click->Purification Final_Product Final Product: BTK-PROTAC-1 Purification->Final_Product

Caption: Synthetic workflow for a BTK-targeting PROTAC.

References

An In-depth Technical Guide to the Synthesis of Propargyl-PEG1-THP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-THP, with the chemical name 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane, is a valuable heterobifunctional linker molecule extensively utilized in the fields of chemical biology and drug discovery. Its structure incorporates a propargyl group, which serves as a handle for "click" chemistry reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and a tetrahydropyranyl (THP) protected hydroxyl group. This configuration makes it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other complex bioconjugates. The single polyethylene glycol (PEG1) unit provides a short, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, including detailed experimental protocols, reaction mechanisms, and relevant quantitative data.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process commencing with readily available starting materials. The proposed pathway involves:

  • Step 1: Mono-Tetrahydropyranylation of Diethylene Glycol. The first step involves the selective protection of one of the hydroxyl groups of diethylene glycol using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction yields the key intermediate, 2-(2-hydroxyethoxy)oxane.

  • Step 2: Propargylation of 2-(2-hydroxyethoxy)oxane. The remaining free hydroxyl group of the intermediate is then etherified with propargyl bromide via a Williamson ether synthesis under basic conditions to afford the final product, this compound.

The overall synthetic scheme is depicted below.

Synthesis_Pathway cluster_step1 Step 1: Tetrahydropyranylation cluster_step2 Step 2: Propargylation DiethyleneGlycol Diethylene Glycol Intermediate 2-(2-hydroxyethoxy)oxane DiethyleneGlycol->Intermediate DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Intermediate FinalProduct This compound Intermediate->FinalProduct PropargylBromide Propargyl Bromide PropargylBromide->FinalProduct AcidCatalyst Acid Catalyst (e.g., PTSA) AcidCatalyst->Intermediate Base Base (e.g., NaH) Base->FinalProduct

Caption: Overall synthesis pathway for this compound.

Reaction Mechanisms

Step 1: Acid-Catalyzed Tetrahydropyranylation

The formation of the THP ether proceeds via an acid-catalyzed addition of the alcohol to the double bond of dihydropyran.[1] The mechanism can be described as follows:

  • Protonation of Dihydropyran: The acid catalyst (e.g., p-toluenesulfonic acid, PTSA) protonates the oxygen atom of the dihydropyran ring, activating the double bond towards nucleophilic attack. This results in a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: A hydroxyl group from diethylene glycol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed ether, regenerating the acid catalyst and yielding the THP-protected alcohol.

THP_Mechanism DHP Dihydropyran Protonated_DHP Protonated DHP (Oxocarbenium ion) DHP->Protonated_DHP + H+ H_plus H+ Intermediate_Complex Protonated Intermediate Protonated_DHP->Intermediate_Complex + Diethylene Glycol Diol Diethylene Glycol THP_Intermediate 2-(2-hydroxyethoxy)oxane Intermediate_Complex->THP_Intermediate - H+ H_plus_regenerated H+

Caption: Mechanism of acid-catalyzed THP ether formation.

Step 2: Williamson Ether Synthesis for Propargylation

The second step is a classic Williamson ether synthesis, which is an Sngcontent-ng-c4139270029="" class="ng-star-inserted">N2 reaction.[2][3] The mechanism is as follows:

  • Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the free hydroxyl group of 2-(2-hydroxyethoxy)oxane to form a more nucleophilic alkoxide ion.

  • Nucleophilic Substitution: The resulting alkoxide ion acts as a nucleophile and attacks the electrophilic methylene carbon of propargyl bromide. This occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond.[4] The bromide ion is displaced as the leaving group.

Williamson_Mechanism THP_Intermediate 2-(2-hydroxyethoxy)oxane Alkoxide Alkoxide Intermediate THP_Intermediate->Alkoxide + NaH Base NaH Transition_State SN2 Transition State Alkoxide->Transition_State + Propargyl Bromide Propargyl_Bromide Propargyl Bromide Final_Product This compound Transition_State->Final_Product NaBr NaBr Transition_State->NaBr

References

An In-depth Technical Guide on the Core Principles of Propargyl-PEG1-THP in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of Propargyl-PEG1-THP as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). It details its structure, function, and application in the context of targeted protein degradation.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation. The choice of linker impacts the spatial orientation of the two ligands, which is crucial for productive ubiquitination of the target protein.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional, PEG-based linker commonly employed in the synthesis of PROTACs.[1][2] Its structure incorporates three key functional elements:

  • Propargyl Group: A terminal alkyne group that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][] This allows for the efficient and specific conjugation of the linker to a molecule containing an azide group.

  • PEG1 Spacer: A single polyethylene glycol unit that enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[5]

  • THP Protecting Group: A tetrahydropyran group that protects the terminal alkyne. This protecting group is stable under many reaction conditions and can be removed under acidic conditions to reveal the alkyne for the click reaction.

The chemical structure of this compound is 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane.

Mechanism of Action: The Role of this compound in PROTAC Function

The fundamental role of the this compound linker is to covalently connect the POI-binding ligand and the E3 ligase-binding ligand to form the final PROTAC molecule. The synthesis strategy typically involves the deprotection of the THP group to expose the terminal alkyne, followed by a CuAAC reaction with an azide-functionalized binding partner.

Once synthesized, the PROTAC incorporating the Propargyl-PEG1 linker mediates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Propargyl-PEG1-Linker) PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Quantitative Data Analysis

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). While specific data for a PROTAC synthesized using this compound is not publicly available, the following table provides an illustrative example of the type of data generated during the evaluation of a hypothetical PROTAC.

ParameterDescriptionIllustrative Value
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.50 nM
Dmax The maximum percentage of target protein degradation achieved.>90%
Binding Affinity (Kd) to POI The equilibrium dissociation constant for the binding of the PROTAC to the target protein.100 nM
Binding Affinity (Kd) to E3 Ligase The equilibrium dissociation constant for the binding of the PROTAC to the E3 ligase.200 nM

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing a linker such as this compound.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click chemistry" step to conjugate an azide-containing molecule (e.g., a POI ligand) with an alkyne-containing molecule (e.g., an E3 ligase ligand functionalized with deprotected Propargyl-PEG1).

Materials:

  • Azide-functionalized component (1.0 eq)

  • Alkyne-functionalized component (1.0 eq)

  • Copper(II) sulfate (CuSO4) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., DMF/H2O or t-BuOH/H2O)

Procedure:

  • Dissolve the azide- and alkyne-functionalized components in the chosen solvent system.

  • Add copper(II) sulfate to the reaction mixture.

  • Add sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by flash column chromatography or preparative HPLC.

  • Confirm the structure and purity of the final PROTAC by NMR and HRMS.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Deprotection THP Deprotection (Acidic Conditions) Start->Deprotection This compound -functionalized component Click_Reaction CuAAC Click Reaction (CuSO4, NaAsc) Deprotection->Click_Reaction Deprotected Alkyne Purification Purification (HPLC) Click_Reaction->Purification Crude PROTAC Characterization Characterization (NMR, HRMS) Purification->Characterization Purified PROTAC Final_PROTAC Final PROTAC Characterization->Final_PROTAC

General workflow for PROTAC synthesis using this compound.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

Western_Blot_Workflow cluster_wb Western Blot Workflow for PROTAC Evaluation Cell_Culture Cell Seeding and Adherence Treatment PROTAC Treatment (Dose-Response) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunodetection Immunodetection (Antibodies) Transfer->Immunodetection Imaging Signal Detection and Imaging Immunodetection->Imaging Analysis Data Analysis (DC50, Dmax) Imaging->Analysis

Experimental workflow for Western blot analysis of PROTAC efficacy.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its key features—a protected alkyne for click chemistry and a PEG spacer for improved properties—facilitate the modular and efficient construction of these powerful molecules for targeted protein degradation. The principles and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting field. Further optimization of the linker length and composition is often necessary to achieve the desired potency and selectivity for a specific target protein and E3 ligase pair.

References

An In-Depth Technical Guide to the Propargyl-PEG1-THP Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of many TPD strategies, particularly those employing proteolysis-targeting chimeras (PROTACs), is the linker element that connects the target-binding and E3 ligase-recruiting moieties. The characteristics of this linker are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex that precedes protein degradation. This technical guide provides a comprehensive overview of the Propargyl-PEG1-THP linker, a versatile building block for PROTAC synthesis. We will delve into its structure, synthesis, and application in the construction of PROTACs, supported by detailed experimental protocols and illustrative data. Furthermore, we will visualize the key processes and pathways associated with PROTACs utilizing this linker through detailed diagrams.

Introduction to the this compound Linker

The this compound linker is a heterobifunctional chemical entity designed for the modular synthesis of PROTACs. Its structure incorporates three key functional components:

  • Propargyl Group: An alkyne functional group that serves as a handle for "click chemistry," specifically the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the straightforward and robust conjugation of the linker to a molecule bearing an azide group.

  • PEG1 Moiety: A single polyethylene glycol unit that imparts a degree of hydrophilicity to the linker. This can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The short length of the PEG1 unit provides a defined spatial separation between the two ends of the PROTAC.

  • Tetrahydropyranyl (THP) Group: A common protecting group for alcohols. The THP group is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions to reveal a hydroxyl group, which can then be further functionalized.

The combination of these features makes the this compound linker a valuable tool for constructing PROTAC libraries with diverse target-binding and E3 ligase-recruiting ligands.

Synthesis of the this compound Linker and PROTAC Conjugation

The synthesis of the this compound linker, chemically named 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane, is a multi-step process that can be adapted from established protocols for similar PEGylated compounds. The general strategy involves the protection of one end of a short PEG derivative with a THP group, followed by the introduction of the propargyl group at the other end.

Illustrative Synthesis of a Propargyl-PEG Linker

Step 1: Propargylation of a PEG Derivative

This step introduces the alkyne functionality.

  • Reaction: A suitable di-functional PEG derivative, such as triethylene glycol, is reacted with propargyl bromide in the presence of a base.

  • Example Protocol: To a solution of triethylene glycol (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes. Add propargyl bromide (1.1 equivalents) dropwise and let the reaction warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Step 2: Functionalization of the Terminal Hydroxyl Group

This step would be where the THP protecting group is introduced in the case of the this compound linker. For the synthesis of a propargyl-PEG-acid, this step involves oxidation.

  • Reaction: The terminal hydroxyl group of the propargyl-PEG alcohol is oxidized to a carboxylic acid.

  • Example Protocol: Dissolve the propargyl-PEG alcohol (1 equivalent) in a suitable solvent mixture such as acetonitrile, water, and THF. Add a catalytic amount of TEMPO and sodium phosphate buffer. Cool the mixture to 0 °C and add sodium chlorite and a dilute solution of sodium hypochlorite. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product.

PROTAC Synthesis via Click Chemistry

The propargyl group of the linker is key to its utility in PROTAC synthesis. The CuAAC reaction provides a highly efficient and specific method for conjugating the linker to an azide-modified ligand (either the target-binding ligand or the E3 ligase ligand).

General Protocol for PROTAC Synthesis using this compound Linker:

  • Deprotection of the THP Group: The THP-protected linker is treated with a mild acid, such as pyridinium p-toluenesulfonate (PPTS) in ethanol or acetic acid in a THF/water mixture, to reveal the free hydroxyl group.

  • Activation of the Hydroxyl Group: The newly exposed hydroxyl group is activated for coupling. This can be achieved by converting it to a better leaving group, such as a tosylate or mesylate, or by using coupling agents for direct esterification or etherification with the desired ligand.

  • Coupling to the First Ligand: The activated linker is reacted with the first ligand (e.g., the E3 ligase ligand) to form a covalent bond.

  • Click Chemistry with the Second Ligand: The resulting intermediate, now bearing the propargyl group, is reacted with the second ligand, which has been modified to contain an azide group. The CuAAC reaction is typically carried out using a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, in a suitable solvent system.

  • Purification: The final PROTAC product is purified using standard chromatographic techniques, such as preparative HPLC.

Quantitative Data Presentation

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for a PROTAC utilizing the exact this compound linker is not prominently published, data from PROTACs with very similar short PEG linkers can provide valuable insights.

For instance, a selective Bruton's tyrosine kinase (BTK) PROTAC degrader, referred to as "PROTAC BTK degrader-5," which utilizes a short PEG-based linker, has been reported to have a DC50 value of 7.0 nM in JeKo-1 cells[1][2][3]. Another study on BTK-targeting PROTACs, P13I, which also employs a short PEG linker, demonstrated a DC50 of 9.2 nM in Mino cells[4].

Table 1: Illustrative Degradation Potency of PROTACs with Short PEG Linkers

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC BTK degrader-5BTKJeKo-17.0>90% (inferred)
P13IBTKMino9.2Not Reported

Note: The data presented is for PROTACs with linkers similar to this compound and should be considered illustrative.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful development and evaluation of PROTACs. Below are representative protocols for key assays in the TPD workflow.

Cellular Protein Degradation Assay (Western Blot)

This assay is the gold standard for quantifying the degradation of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTAC compound in cell culture medium.

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein in a cell-free system.

  • Reagents:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme

    • Recombinant E3 ligase (e.g., VHL or Cereblon complex)

    • Recombinant target protein

    • Ubiquitin

    • ATP

    • PROTAC compound

    • Assay buffer

  • Protocol:

    • In a reaction tube, combine the E1, E2, E3 ligase, target protein, and ubiquitin in the assay buffer.

    • Add the PROTAC compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the reaction products by western blot using an antibody against the target protein to visualize the appearance of higher molecular weight ubiquitinated species.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique that can be used to measure the formation and stability of the ternary complex in real-time.

  • Immobilization:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

  • Binding Analysis:

    • Inject a solution of the PROTAC over the sensor chip to measure its binding to the immobilized E3 ligase.

    • In a separate experiment, inject a solution of the target protein over the sensor chip to confirm no non-specific binding.

    • To measure ternary complex formation, inject a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the E3 ligase-coated sensor chip.

  • Data Analysis:

    • The binding responses are measured in real-time. An enhancement of the binding signal in the presence of both the target protein and the PROTAC indicates the formation of a ternary complex.

    • Kinetic and affinity constants for the interactions can be derived from the sensorgram data.

Visualizations

Diagrams are essential for understanding the complex biological processes and experimental workflows involved in targeted protein degradation.

PROTAC Mechanism of Action

PROTAC_Mechanism

Caption: General mechanism of PROTAC-induced protein degradation.

Androgen Receptor Signaling and Targeted Degradation

AR_Signaling AR AR AR_dimer AR_dimer AR->AR_dimer Dimerization & Translocation

Caption: Androgen receptor signaling and its disruption by a PROTAC.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Synthesis PROTAC Synthesis (Click Chemistry) Cell_Treatment Cell Treatment with PROTAC Series Synthesis->Cell_Treatment Ternary_Complex Ternary Complex Formation Assays (SPR, etc.) Synthesis->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Synthesis->Ubiquitination Lysate_Prep Cell Lysis and Protein Quantification Cell_Treatment->Lysate_Prep WB Western Blot for Target Protein Levels Lysate_Prep->WB Data_Analysis Densitometry and DC50/Dmax Calculation WB->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Ternary_Complex->Lead_Opt Ubiquitination->Lead_Opt

Caption: A typical experimental workflow for PROTAC evaluation.

Conclusion

The this compound linker represents a valuable and versatile tool in the design and synthesis of PROTACs for targeted protein degradation. Its key features—a click-able propargyl group, a hydrophilicity-enhancing PEG moiety, and a stable yet readily cleavable THP protecting group—facilitate the modular and efficient construction of PROTAC libraries. A thorough understanding of its synthesis and application, coupled with robust in vitro and cellular characterization, is essential for the successful development of novel protein degraders. As the field of targeted protein degradation continues to evolve, the rational design and utilization of well-defined linkers like this compound will remain a cornerstone of innovation, paving the way for new therapeutic strategies against a wide range of diseases.

References

The Tetrahydropyranyl (THP) Group: A Technical Guide to a Cornerstone Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in the realm of organic synthesis. Its enduring prevalence in the synthesis of complex molecules, including pharmaceuticals, stems from its straightforward introduction, general stability under a range of reaction conditions, and facile cleavage under mild acidic conditions.[1][2][3][4] This technical guide provides an in-depth exploration of the THP protecting group, encompassing its core principles, practical applications, and detailed experimental methodologies.

Core Concepts: Protection and Deprotection

The THP group reversibly transforms a nucleophilic alcohol into a stable acetal, thereby masking its reactivity towards various reagents.[5] This strategy is fundamental in multi-step syntheses where specific functional groups must remain unaltered while other parts of the molecule undergo transformation.

Protection Mechanism: The protection of an alcohol as a THP ether is achieved through an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). The mechanism involves the protonation of the double bond in DHP, which generates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking this electrophilic species. Subsequent deprotonation of the resulting oxonium ion by a weak base yields the THP ether and regenerates the acid catalyst.

Deprotection Mechanism: The removal of the THP group is essentially the reverse of the protection mechanism and is accomplished through acid-catalyzed hydrolysis or alcoholysis. Protonation of the ether oxygen of the THP group initiates the cleavage, leading to the formation of the original alcohol and a resonance-stabilized carbocation derived from the tetrahydropyran ring. This carbocation is then quenched by water or an alcohol solvent.

Stability Profile

A key advantage of the THP protecting group is its robustness under a variety of non-acidic conditions. This stability allows for a broad range of subsequent chemical transformations to be performed on the protected molecule.

ConditionStability of THP Ethers
Strongly Basic Conditions Stable
Organometallic Reagents (e.g., Grignard, Organolithiums) Stable
Metal Hydrides (e.g., LiAlH4, NaBH4) Stable
Acylating and Alkylating Reagents Stable
Oxidative Reagents Generally Stable (depends on the specific reagent)
Acidic Conditions (Brønsted and Lewis acids) Labile

Table 1: General Stability of THP Ethers under Common Reaction Conditions.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection and deprotection of alcohols using the THP group.

Protection of a Primary Alcohol with DHP

This protocol describes a general procedure for the tetrahydropyranylation of a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.

Reagents and Materials:

  • Primary alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2-1.5 equivalents).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Deprotection of a THP Ether

This protocol outlines a standard acidic hydrolysis method for the removal of the THP protecting group.

Reagents and Materials:

  • THP-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the THP-protected alcohol (1.0 equivalent) in a mixture of acetic acid, tetrahydrofuran, and water (e.g., a 3:1:1 or 4:2:1 ratio).

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to facilitate the reaction. Monitor the progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography on silica gel if necessary.

Quantitative Data on Deprotection Methods

The choice of deprotection conditions can be critical, especially in the presence of other acid-sensitive functional groups. The following table summarizes various reported methods for THP ether cleavage, highlighting the diversity of applicable reagents.

Reagent/CatalystSolventConditionsNotesReference
Acetic Acid/THF/H₂OTHF/H₂ORoom Temperature or 45 °CCommon and mild conditions.
p-Toluenesulfonic acid (p-TsOH)Methanol or Ethanol0 °C to Room TemperatureEffective for acid-sensitive substrates.
Pyridinium p-toluenesulfonate (PPTS)Ethanol55 °CMild acidic conditions.
Lithium Chloride/H₂ODMSO90 °CA neutral, non-acidic method.
IodineMethanolRoom TemperatureMild and selective cleavage.
PdCl₂(MeCN)₂AcetonitrileNot specifiedCatalytic method.
H₁₄[NaP₅W₃₀O₁₁₀]MethanolRefluxHeterogeneous, reusable catalyst.

Table 2: Selected Reagents and Conditions for the Deprotection of THP Ethers.

Visualization of Key Processes

Diagrams illustrating the reaction mechanisms and experimental workflows can aid in the comprehension of the underlying chemical principles.

Protection_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product ROH R-OH (Alcohol) THP_ether R-OTHP (THP Ether) ROH->THP_ether DHP Dihydropyran (DHP) Carbocation Resonance-Stabilized Carbocation DHP->Carbocation + H⁺ H_plus H⁺ (Acid Catalyst) Carbocation->THP_ether + R-OH - H⁺

Figure 1: Simplified workflow of THP protection of an alcohol.

Deprotection_Mechanism cluster_reactant Reactant cluster_reagents Reagents cluster_products Products THP_ether R-OTHP (THP Ether) ROH R-OH (Alcohol) THP_ether->ROH + H⁺ / H₂O Byproduct 5-Hydroxypentanal THP_ether->Byproduct + H⁺ / H₂O Acid_Water H⁺ / H₂O

Figure 2: Simplified workflow of THP deprotection.

Considerations and Drawbacks

While the THP group is a powerful tool, it is not without its limitations. A significant drawback is the introduction of a new stereocenter at the anomeric carbon of the tetrahydropyran ring upon reaction with a chiral alcohol. This results in the formation of a mixture of diastereomers, which can complicate purification and spectroscopic analysis (e.g., NMR).

Applications in Drug Development and Complex Synthesis

The THP protecting group has been instrumental in the total synthesis of numerous natural products and complex bioactive molecules. Its reliability and well-understood reactivity make it a go-to choice for protecting hydroxyl groups in intricate synthetic routes. In drug development, the synthesis of novel pharmaceutical candidates often requires multi-step sequences where the strategic use of protecting groups like THP is essential to achieve the desired molecular architecture. The THP group has also found applications in peptide chemistry for the protection of the side chains of amino acids such as serine, threonine, and cysteine.

References

Propargyl-PEG1-THP: A Versatile Linker for Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-THP is a heterobifunctional linker molecule that has emerged as a valuable tool in the field of bioconjugation and drug development. Its unique chemical architecture, featuring a terminal propargyl group, a single polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protecting group, offers a versatile platform for the precise and efficient coupling of diverse molecular entities. This guide provides a comprehensive overview of this compound, including its physicochemical properties, its central role in "click chemistry," detailed experimental protocols for its use, and its application in novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

The propargyl group serves as a reactive handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The PEG spacer enhances aqueous solubility and provides a defined distance between conjugated molecules, which is often critical for maintaining their biological activity.[3] The THP group is a stable protecting group for the terminal alcohol, which can be deprotected under acidic conditions to reveal a hydroxyl group for further functionalization, although in many applications the THP-protected form is used directly in the initial conjugation step.

This compound is particularly prominent in the synthesis of PROTACs.[1][4] PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. In a PROTAC, one end of the molecule binds to the target protein of interest (POI), while the other end recruits an E3 ubiquitin ligase. The this compound linker serves to connect these two binding moieties, and its length and chemical nature are critical for the formation of a productive ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Physicochemical Properties and Data

This compound is a well-defined chemical entity with specific properties that are crucial for its application in bioconjugation. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Chemical Name 2-(2-(Prop-2-yn-1-yloxy)ethoxy)tetrahydro-2H-pyran
Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS Number 119096-95-6
Appearance Solid Powder
Purity ≥98%
Storage Conditions Dry, dark, and at -20°C for long-term storage (up to 1 year). Stock solutions can be stored at 0-4°C for up to 1 month.

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound in bioconjugation is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the rapid and clean formation of a stable triazole linkage between the propargyl group of the linker and an azide-functionalized molecule.

General Reaction Scheme:

R1-N3 (Azide) + HC≡C-R2 (Alkyne) --[Cu(I) catalyst]--> R1-triazole-R2

In the context of using this compound, R2 represents the PEG1-THP moiety, and R1 is the azide-containing molecule of interest, such as a protein, peptide, or a small molecule ligand.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a typical bioconjugation reaction. It is important to note that optimization of reaction conditions may be necessary for specific applications.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for conjugating an azide-functionalized molecule to this compound.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or Tris buffer)

  • Degassing equipment (optional but recommended)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF). Add the this compound solution to the azide-functionalized molecule solution to achieve a final 1.5 to 5-fold molar excess.

  • Catalyst Premix Preparation:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is commonly used. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

  • Reaction Assembly:

    • To the solution containing the azide and this compound, add the catalyst premix.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the specific reactants and their concentrations.

    • Monitor the reaction progress using a suitable analytical method such as SDS-PAGE (for proteins), HPLC, or mass spectrometry.

  • Purification:

    • Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper catalyst.

    • Purify the resulting bioconjugate from excess reagents and byproducts using an appropriate method. For proteins, size-exclusion chromatography or dialysis are common. For small molecules, HPLC is often used.

Protocol 2: Characterization of the Bioconjugate

1. Mass Spectrometry (MS):

  • Purpose: To confirm the successful conjugation and determine the molecular weight of the product.

  • Method: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the purified product. The expected mass of the conjugate will be the sum of the molecular weights of the azide-functionalized molecule and this compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the formation of the triazole ring and the structure of the conjugate.

  • Method: For smaller bioconjugates, 1H NMR and 13C NMR can be used. The appearance of characteristic signals for the triazole protons (typically around 7.5-8.5 ppm in 1H NMR) confirms the click reaction.

3. Functional Assays:

  • Purpose: To assess the biological activity of the bioconjugate.

  • Method: The specific assay will depend on the nature of the conjugated molecules. For a PROTAC, this would involve cell-based assays to measure the degradation of the target protein (e.g., Western blotting or quantitative mass spectrometry).

Signaling Pathway and Experimental Workflow Visualizations

Ubiquitin-Proteasome System in PROTAC-Mediated Protein Degradation

The following diagram illustrates the signaling pathway by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein of interest (POI).

PROTAC_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary Ub Transfer Ub Ubiquitin (Ub) Ub->E1 ATP-dependent Activation Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Experimental Workflow for Bioconjugation using this compound

This diagram outlines the logical flow of a typical bioconjugation experiment using this compound.

Bioconjugation_Workflow Start Start React_Prep Reactant Preparation (Azide-Molecule & this compound) Start->React_Prep Reaction Click Reaction (CuAAC) + Sodium Ascorbate React_Prep->Reaction Catalyst_Prep Catalyst Premix (CuSO4 + THPTA) Catalyst_Prep->Reaction Monitoring Reaction Monitoring (LC-MS, HPLC, or SDS-PAGE) Reaction->Monitoring Monitoring->Reaction Incomplete Purification Purification (HPLC, SEC, or Dialysis) Monitoring->Purification Reaction Complete Characterization Characterization (MS, NMR) Purification->Characterization Functional_Assay Functional Assay (e.g., Protein Degradation Assay) Characterization->Functional_Assay End End Functional_Assay->End

Caption: Experimental workflow for bioconjugation with this compound.

Conclusion

This compound is a powerful and versatile linker that has significantly impacted the field of bioconjugation, particularly in the development of novel therapeutics like PROTACs. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, provides researchers with a reliable tool for constructing complex molecular architectures. The protocols and data presented in this guide offer a solid foundation for the application of this compound in a variety of research and drug development settings. As the demand for precisely engineered bioconjugates continues to grow, the importance of versatile linkers like this compound is set to increase, paving the way for new and innovative therapeutic strategies.

References

An In-Depth Technical Guide to Exploratory Studies Using Propargyl-PEG1-THP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Propargyl-PEG1-THP, a versatile linker, in the burgeoning field of targeted protein degradation. Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this heterobifunctional linker facilitates the assembly of molecules designed to hijack the cell's natural protein disposal machinery. This document details the underlying principles, experimental workflows, and quantitative data relevant to the exploratory studies involving this key chemical tool.

Core Concepts: this compound in PROTAC Design

This compound serves as a polyethylene glycol (PEG)-based linker, a critical component of a PROTAC molecule that connects a ligand for a target protein (protein of interest or POI) with a ligand for an E3 ubiquitin ligase.[1][2] Its structure features a propargyl group, which contains a terminal alkyne, and a single ethylene glycol unit. The "THP" (tetrahydropyranyl) is a protecting group for the alkyne, which is typically removed prior to the final conjugation step. The alkyne functionality is paramount as it enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, for the final assembly of the PROTAC molecule.[2]

The short PEG chain offers a degree of hydrophilicity and flexibility to the PROTAC molecule. The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[3][4]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC (Propargyl-PEG1-Linker) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Recruited PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using a Propargyl-PEG1 linker typically involves a modular approach, culminating in a click chemistry reaction. Below are representative protocols for the key steps.

Synthesis of an Alkyne-Functionalized Intermediate

This protocol describes the initial step of preparing one of the binding ligands with the propargyl-PEG1 linker attached.

Materials:

  • Amine-functionalized binding ligand (e.g., for POI or E3 ligase)

  • Propargyl-PEG1-acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized binding ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add Propargyl-PEG1-acid (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the alkyne-functionalized intermediate.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the final "click" reaction to assemble the PROTAC.

Materials:

  • Alkyne-functionalized intermediate (from Protocol 2.1, 1.0 eq)

  • Azide-functionalized binding ligand (the other binding partner, 1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 - 0.3 eq)

  • Sodium ascorbate (0.5 - 1.0 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Solvent system (e.g., DMSO/water or t-BuOH/water)

Procedure:

  • Dissolve the alkyne-functionalized intermediate and the azide-functionalized binding ligand in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water. If using a ligand like THPTA, pre-mix it with the copper sulfate solution.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution (or the copper-ligand complex).

  • Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within this timeframe.

  • Monitor the reaction by LC-MS for the formation of the triazole-linked PROTAC.

  • Upon completion, the product can be purified by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Ligand_A Ligand A (e.g., POI binder with -NH2) Amide_Coupling Amide Coupling (HATU, DIPEA) Ligand_A->Amide_Coupling Propargyl_PEG1 Propargyl-PEG1-Acid Propargyl_PEG1->Amide_Coupling Intermediate Alkyne-Functionalized Intermediate Amide_Coupling->Intermediate Click_Reaction CuAAC Click Chemistry (CuSO4, NaAsc) Intermediate->Click_Reaction Ligand_B Ligand B (e.g., E3 binder with -N3) Ligand_B->Click_Reaction Final_PROTAC Final PROTAC Click_Reaction->Final_PROTAC

Caption: General synthetic workflow for a PROTAC using a Propargyl-PEG1 linker.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the DC₅₀ (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved). The following table presents data from a study on a PROTAC targeting the oncoprotein BCR-ABL, utilizing a single PEG unit linker.

CompoundLinkerTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Arg-PEG1-DasaPEG1BCR-ABLK562~1.0>90

Data adapted from a study on single amino acid-based PROTACs. "Dasa" refers to Dasatinib, the BCR-ABL binding ligand.

Characterization of PROTACs

The characterization of the synthesized PROTAC and its biological activity is a critical phase of exploratory studies.

Physicochemical Characterization
  • Purity: Assessed by analytical HPLC, with purity typically exceeding 95% for biological assays.

  • Identity: Confirmed by High-Resolution Mass Spectrometry (HRMS) to match the calculated molecular weight and by ¹H and ¹³C NMR spectroscopy to verify the chemical structure.

Biological Characterization
  • Western Blotting: Used to visually and semi-quantitatively assess the degradation of the target protein in cells treated with the PROTAC at various concentrations and time points.

  • Cell Viability Assays: To determine the cytotoxic or anti-proliferative effects of protein degradation, assays such as MTT or CellTiter-Glo are employed.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) can be used to measure the binding affinities of the PROTAC to the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs, particularly for exploratory studies where the rapid and efficient synthesis of novel degraders is essential. The alkyne functionality allows for the reliable formation of the final molecule via click chemistry, and the short PEG spacer provides a fundamental building block for linker design. The experimental protocols and data presented in this guide provide a foundation for researchers to design and evaluate novel PROTACs in the pursuit of new therapeutic modalities. The optimization of the linker, including its length, composition, and attachment points, remains a key empirical step in the development of potent and selective protein degraders.

References

Propargyl-PEG1-THP: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-THP is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This technical guide provides an in-depth overview of this compound, including its chemical properties, its role in PROTAC synthesis, and detailed experimental protocols for its application.

This compound serves as a polyethylene glycol (PEG)-based linker, a common motif in PROTAC design. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][2] The molecule features a terminal propargyl group for facile conjugation to an azide-bearing molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction.[3][4] The other end of the linker is a hydroxyl group protected by a tetrahydropyranyl (THP) group, which can be deprotected under acidic conditions to allow for subsequent conjugation to another molecular entity.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in the synthesis of PROTACs. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 119096-95-6[5]
Molecular Weight 184.23 g/mol
Molecular Formula C10H16O3
Chemical Name 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane
Appearance Solid Powder
Purity ≥98%

Role in PROTAC Technology

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.

This compound is a versatile building block for PROTAC synthesis. Its bifunctional nature allows for the sequential and controlled conjugation of the POI-binding ligand and the E3 ligase ligand. The propargyl group provides a reactive handle for the highly efficient CuAAC reaction, while the THP-protected hydroxyl group offers an orthogonal site for conjugation after a straightforward deprotection step.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A diagram of this signaling pathway is presented below.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

The development and evaluation of a PROTAC synthesized using this compound typically follows a structured workflow, from initial synthesis to cellular characterization.

PROTAC_Development_Workflow cluster_workflow PROTAC Development and Evaluation Synthesis 1. PROTAC Synthesis (using this compound) Purification 2. Purification and Characterization (HPLC, MS) Synthesis->Purification Viability 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Purification->Viability Degradation 4. Target Degradation Assay (Western Blot) Viability->Degradation Dose_Response 5. Dose-Response Analysis (DC50, Dmax) Degradation->Dose_Response Selectivity 6. Selectivity Profiling (Optional) Dose_Response->Selectivity

Caption: Experimental workflow for PROTAC development.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a PROTAC utilizing this compound.

Synthesis of a PROTAC using this compound

This protocol outlines a two-step process for synthesizing a PROTAC, involving the deprotection of the THP group followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Step 1: Deprotection of the THP Group

This procedure removes the tetrahydropyranyl protecting group to reveal a free hydroxyl group.

  • Materials:

    • This compound

    • Methanol (MeOH)

    • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

    • Sodium bicarbonate (NaHCO3), saturated aqueous solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na2SO4)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) supplies

  • Procedure:

    • Dissolve this compound in methanol.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction conjugates the propargyl-containing linker to an azide-functionalized ligand (either the POI-binding ligand or the E3 ligase ligand).

  • Materials:

    • Deprotected Propargyl-PEG1-linker intermediate

    • Azide-functionalized ligand (POI or E3 ligase ligand)

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

    • Solvent (e.g., a mixture of tert-butanol and water)

    • High-performance liquid chromatography (HPLC) system for purification

  • Procedure:

    • Dissolve the deprotected Propargyl-PEG1-linker intermediate and the azide-functionalized ligand in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a premixed solution of copper(II) sulfate and THPTA in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper/ligand solution.

    • Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by LC-MS.

    • Upon completion, purify the final PROTAC product using reverse-phase HPLC.

    • Characterize the purified PROTAC by mass spectrometry and NMR spectroscopy.

Biological Evaluation of the Synthesized PROTAC

Western Blot for Target Protein Degradation

This assay is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.

  • Materials:

    • Cultured cells expressing the target protein

    • Synthesized PROTAC

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody specific to the target protein

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTAC on the cells.

  • Materials:

    • Cultured cells

    • Synthesized PROTAC

    • 96-well plates

    • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value (concentration for 50% inhibition of cell growth).

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its well-defined structure, featuring orthogonal reactive groups and a beneficial PEG spacer, facilitates the construction of potent and selective protein degraders. The experimental protocols outlined in this guide provide a framework for the successful application of this compound in targeted protein degradation research and drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Propargyl-PEG1-THP

This technical guide provides a comprehensive overview of the solubility and stability of this compound (Chemical Name: 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane). Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from its constituent chemical moieties—the propargyl group, the polyethylene glycol (PEG) linker, and the tetrahydropyranyl (THP) protecting group—to provide a robust predictive profile. Furthermore, it offers detailed, standardized experimental protocols for researchers to determine these properties empirically.

Introduction to this compound

This compound is a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. Its structure incorporates a terminal alkyne (propargyl group) for click chemistry, a short PEG linker to enhance solubility and provide spacing, and a THP-protected alcohol. Understanding its solubility and stability is critical for its effective use in synthesis, purification, and downstream applications.

Molecular Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

The overall properties of this compound are a composite of its three main functional components.

PropertyComponent AnalysisPredicted Property for this compound
Appearance -Typically a solid powder or oil at room temperature.[1]
Molecular Weight -184.23 g/mol .[1]
Formula -C₁₀H₁₆O₃.[1]
Polarity Propargyl: Moderately polar. PEG1: Polar. THP: Moderately polar ether.Overall, the molecule is expected to be moderately polar, possessing both hydrophobic (THP ring, hydrocarbon backbone) and hydrophilic (ether oxygens) characteristics.
Hydrogen Bonding The ether oxygens can act as hydrogen bond acceptors. There are no hydrogen bond donors.Capable of acting as a hydrogen bond acceptor.

Solubility Profile

A definitive solubility profile requires experimental validation. However, a predicted profile can be inferred from the molecule's structure and the known properties of similar compounds.

Predicted Solubility

The PEG1 linker is known to enhance solubility in a range of solvents.[2] Propargyl alcohol is soluble in water and many organic solvents.[3] The THP group generally confers good solubility in organic solvents. Therefore, this compound is expected to be soluble in a variety of common organic solvents. Its aqueous solubility is likely to be limited due to the hydrophobic nature of the THP group and the propargyl moiety, though the PEG linker will contribute some hydrophilicity.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)High The polarity of the ether linkages and the overall moderately polar nature of the molecule suggest strong interactions with these solvents.
Chlorinated (e.g., DCM, Chloroform)High The molecule's moderate polarity and hydrocarbon content should allow for good solvation.
Ethers (e.g., THF, Diethyl Ether)Moderate to High Structural similarities (ether linkages) should promote solubility.
Alcohols (e.g., Methanol, Ethanol)Moderate The ether oxygens can accept hydrogen bonds from the solvent.
Non-polar (e.g., Hexanes, Toluene)Low The polar ether groups will limit solubility in highly non-polar environments.
Aqueous (e.g., Water, Buffers)Low to Moderate The PEG linker enhances water solubility, but this is likely counteracted by the hydrophobic THP and propargyl groups. Solubility is expected to be limited.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-72 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to pellet the excess solid. Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.

  • Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with a UV detector or LC-MS. A standard calibration curve must be used for accurate quantification.

  • Reporting: Report the solubility in mg/mL or mmol/L at the specified temperature.

A Add excess solid to solvent B Agitate at constant T (24-72h) A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Quantify by HPLC/LC-MS D->E F Report solubility (mg/mL) E->F caption Figure 2. Workflow for solubility determination. A This compound B Protonation of THP Oxygen A->B H⁺ (Acidic pH) C Ring Opening to form Carbocation B->C D Nucleophilic attack by H₂O C->D E Deprotonation D->E F Propargyl-PEG1-OH + 5-Hydroxypentanal E->F caption Figure 3. Acid-catalyzed degradation of THP ether.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis via Propargyl-PEG1-THP Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the Propargyl-PEG1-THP linker. This approach leverages the efficiency and specificity of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to conjugate a warhead (targeting a protein of interest) with an E3 ligase ligand.[1][]

Introduction to PROTACs and Click Chemistry

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This event-driven mechanism allows for the catalytic degradation of target proteins, offering potential advantages over traditional occupancy-based inhibitors.

The modular synthesis of PROTACs often employs click chemistry due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[][3] The CuAAC reaction forms a stable triazole linkage between a terminal alkyne and an azide, providing a robust connection between the two ligands of the PROTAC. The this compound linker is a bifunctional reagent featuring a terminal alkyne for the click reaction and a tetrahydropyranyl (THP)-protected hydroxyl group. The short polyethylene glycol (PEG) spacer can enhance solubility and provide optimal spatial orientation for the formation of a productive ternary complex between the target protein and the E3 ligase.

Signaling Pathway and Experimental Workflow

The synthesis of a PROTAC using the this compound linker via click chemistry follows a logical workflow. The key steps involve the preparation of the azide-functionalized ligand (either the warhead or the E3 ligase ligand) and the subsequent click reaction with the alkyne-containing linker. Depending on the desired final structure, a deprotection step to remove the THP group may be necessary.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Assembly cluster_analysis Analysis Warhead Warhead (POI Ligand) Azide_Warhead Azide-Functionalized Warhead Warhead->Azide_Warhead Azide Functionalization E3_Ligand E3 Ligase Ligand Azide_E3_Ligand Azide-Functionalized E3 Ligase Ligand E3_Ligand->Azide_E3_Ligand Azide Functionalization Click_Reaction CuAAC Click Reaction Azide_Warhead->Click_Reaction Azide_E3_Ligand->Click_Reaction Propargyl_PEG1_THP This compound Linker Propargyl_PEG1_THP->Click_Reaction THP_PROTAC THP-Protected PROTAC Click_Reaction->THP_PROTAC Deprotection THP Deprotection (Acidic Conditions) THP_PROTAC->Deprotection Optional Purification Purification (HPLC) THP_PROTAC->Purification Final_PROTAC Final PROTAC Deprotection->Final_PROTAC Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Figure 1. Experimental workflow for PROTAC synthesis using this compound linker.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using the this compound linker. Optimization may be required for specific substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the core click chemistry reaction to conjugate an azide-functionalized component with the this compound linker.

Materials and Reagents:

  • Azide-functionalized warhead or E3 ligase ligand (1.0 eq)

  • This compound (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent: Dimethylformamide (DMF) or a mixture of tert-butanol and water (1:1)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the azide-functionalized component and this compound in the chosen solvent under an inert atmosphere.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A color change to yellow or orange is typically observed.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the THP-protected PROTAC.

Protocol 2: THP Deprotection (Optional)

This protocol describes the removal of the THP protecting group to yield a free hydroxyl group, which can be a key pharmacophore or a handle for further functionalization.

Materials and Reagents:

  • THP-protected PROTAC (1.0 eq)

  • Acetic acid:Tetrahydrofuran:Water (4:2:1 v/v/v) or Pyridinium p-toluenesulfonate (PPTS) in ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the THP-protected PROTAC in the chosen acidic solution.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-6 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) if necessary.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to ensure high purity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a hypothetical PROTAC using the described protocols. Actual yields and purity will vary depending on the specific substrates and reaction conditions.

Table 1: Reaction Conditions and Yields for CuAAC Reaction

ParameterValue
Reactant A Azide-functionalized Ligand
Reactant B This compound
Catalyst System CuSO₄·5H₂O / Sodium Ascorbate
Solvent DMF
Temperature Room Temperature
Reaction Time 18 hours
Yield of THP-PROTAC 75-90%
Purity (after chromatography) >95%

Table 2: Reaction Conditions and Yields for THP Deprotection

ParameterValue
Reactant THP-Protected PROTAC
Reagent Acetic acid:THF:H₂O (4:2:1)
Temperature 40 °C
Reaction Time 4 hours
Yield of Final PROTAC 80-95%
Purity (after HPLC) >98%

PROTAC Mechanism of Action

The synthesized PROTAC mediates the degradation of the target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation into Amino Acids Proteasome->Degradation

Figure 2. Mechanism of action of a PROTAC molecule.

Conclusion

The use of the this compound linker in conjunction with click chemistry offers a versatile and efficient method for the synthesis of PROTACs. The modular nature of this approach allows for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies, facilitating the optimization of linker length and composition to achieve potent and selective protein degradation. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful strategy in their drug discovery and chemical biology programs.

References

Application Notes and Protocols for Propargyl-PEG1-THP Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-THP is a versatile tool in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This heterobifunctional linker consists of a propargyl group (a terminal alkyne) masked with a tetrahydropyranyl (THP) protecting group, a single polyethylene glycol (PEG) unit, and a hydroxyl group that is revealed upon deprotection. The PEG spacer enhances solubility and provides spatial separation between conjugated molecules.

The terminal alkyne functionality allows for highly efficient and specific covalent bond formation with azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][4] The THP group is an acid-labile protecting group that can be removed under mild conditions to unmask the reactive hydroxyl group for further functionalization or to simply reveal the terminal alkyne for conjugation. This two-step process of deprotection followed by conjugation provides a robust method for linking various molecules, such as small molecule inhibitors, peptides, or proteins, with high precision and control.

Principle of the Reaction

The conjugation of this compound to an azide-modified molecule is a two-stage process:

  • THP Deprotection: The tetrahydropyranyl (THP) ether is hydrolyzed under mild acidic conditions to reveal the free propargyl-PEG1-alcohol. This step is crucial to unmask the terminal alkyne for the subsequent click reaction.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The deprotected Propargyl-PEG1-OH, now possessing a terminal alkyne, reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently conjugating the two molecules.

Quantitative Data Summary

The following table summarizes representative quantitative data for the deprotection and conjugation steps based on literature values for similar reactions. Actual results may vary depending on the specific substrates and reaction conditions.

ParameterStepTypical Value/RangeNotes
Yield THP Deprotection>90%Deprotection is typically a high-yielding reaction under optimized mild acidic conditions.
Yield CuAAC Conjugation (Peptides)43-78%Yields can vary significantly based on the complexity of the peptide and purification methods.
Purity Final Conjugate (PROTAC)>95%High purity is often achieved after purification by techniques such as RP-HPLC.
Reaction Time THP Deprotection1-4 hoursReaction progress should be monitored by TLC or LC-MS.
Reaction Time CuAAC Conjugation1-16 hoursCan be performed at room temperature; progress is monitored by LC-MS.

Experimental Protocols

Materials and Reagents
  • This compound

  • Azide-modified molecule of interest (e.g., peptide, protein, or small molecule)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other mild acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent for CuAAC reaction (e.g., DMSO, t-BuOH/H₂O, or appropriate buffer for biomolecules)

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Liquid chromatography-mass spectrometry (LC-MS) system for analysis

Part 1: THP Deprotection of this compound

This protocol describes the removal of the THP protecting group under mild acidic conditions.

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v).

  • Acid Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Propargyl-PEG1-OH.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR and LC-MS. The product can be used in the next step without further purification if it is of sufficient purity.

Part 2: CuAAC Conjugation of Propargyl-PEG1-OH with an Azide-Modified Molecule

This protocol provides a general procedure for the copper-catalyzed click chemistry reaction. For biomolecule conjugation, ensure all buffers are free of chelating agents like EDTA.

  • Reactant Preparation: In a suitable reaction vessel, dissolve the deprotected Propargyl-PEG1-OH (1 equivalent) and the azide-modified molecule (1-1.2 equivalents) in the chosen solvent system (e.g., a mixture of t-BuOH and water, or an appropriate buffer for biomolecules).

  • Catalyst Premix: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.01-0.1 equivalents) in deionized water. In another vial, prepare a stock solution of the ligand (THPTA or TBTA) in a suitable solvent (e.g., water or DMSO).

  • Reaction Mixture Assembly: To the solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the ligand solution.

  • Initiation: Prepare a fresh solution of sodium ascorbate (0.05-0.5 equivalents) in deionized water. Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation: Stir the reaction at room temperature for 1-16 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Upon completion, purify the conjugate using an appropriate method. For small molecules, this may involve extraction and column chromatography. For biomolecules, purification is typically achieved using size-exclusion chromatography or RP-HPLC.

  • Characterization: Characterize the final conjugate to confirm its identity, purity, and, if applicable, the degree of labeling using techniques such as LC-MS, and NMR.

Visualizations

experimental_workflow cluster_deprotection Part 1: THP Deprotection cluster_conjugation Part 2: CuAAC Conjugation start_deprotection This compound dissolve Dissolve in MeOH/DCM start_deprotection->dissolve add_acid Add catalytic p-TsOH dissolve->add_acid react_deprotection Stir at RT (1-4h) add_acid->react_deprotection quench Quench with NaHCO3 react_deprotection->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product_deprotection Propargyl-PEG1-OH dry_concentrate->product_deprotection start_conjugation Propargyl-PEG1-OH dissolve_reactants Dissolve Alkyne and Azide start_conjugation->dissolve_reactants azide_molecule Azide-Modified Molecule azide_molecule->dissolve_reactants add_catalyst Add CuSO4/Ligand dissolve_reactants->add_catalyst add_reducing_agent Add Sodium Ascorbate add_catalyst->add_reducing_agent react_conjugation Stir at RT (1-16h) add_reducing_agent->react_conjugation purify Purify (e.g., HPLC) react_conjugation->purify final_product Final Conjugate purify->final_product

Caption: Experimental workflow for this compound conjugation.

protac_mechanism cluster_protac PROTAC-Mediated Protein Degradation poi Target Protein (POI) ternary_complex Ternary Complex (POI-PROTAC-E3) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex protac PROTAC Molecule protac->ternary_complex ubiquitination Poly-ubiquitination ternary_complex->ubiquitination Recruits Ub ubiquitin Ubiquitin ubiquitin->ubiquitination proteasome Proteasome ubiquitination->proteasome Targets for Degradation degradation Degradation proteasome->degradation peptides Peptides degradation->peptides Results in

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Propargyl-PEG1-THP in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.

This document provides detailed application notes and protocols for the hypothetical use of Propargyl-PEG1-THP as a building block in the development of ADCs. This compound is a molecule containing a single polyethylene glycol (PEG) unit, a propargyl group, and a tetrahydropyranyl (THP) protecting group on the terminal alkyne. The propargyl group is suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," enabling the efficient and specific conjugation of an azide-modified payload. The PEG spacer can enhance the solubility and stability of the resulting ADC.[1]

Disclaimer: this compound is not a standard, pre-activated linker for ADC development and is more commonly associated with Proteolysis Targeting Chimeras (PROTACs). The following protocols are adapted from established bioconjugation methodologies and are intended to provide a research framework for its application in ADC synthesis. This process involves an initial functionalization of the linker or antibody, deprotection of the THP group, and subsequent conjugation.

Core Principles

The development of an ADC using this compound involves a multi-step process. First, the linker must be conjugated to the antibody. This application note will outline a common approach where the linker is first functionalized with an N-hydroxysuccinimide (NHS) ester to react with lysine residues on the antibody. Following this, the THP protecting group on the alkyne is removed under mild acidic conditions. The now-available terminal alkyne on the antibody is then reacted with an azide-functionalized cytotoxic payload via CuAAC to form the final ADC. Subsequent characterization and in vitro evaluation are crucial to determine the quality and efficacy of the conjugate.

Signaling Pathway: General Mechanism of Action of an ADC

ADCs exert their cytotoxic effect through a sequence of events initiated by the specific binding of the antibody to a tumor-associated antigen on the cancer cell surface.[2][3][] This is followed by internalization of the ADC-antigen complex, trafficking to lysosomes, and release of the cytotoxic payload, which ultimately leads to cell death.[2]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Internalization 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Internalization->Endosome

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow for ADC Synthesis

The synthesis of an ADC using a THP-protected propargyl linker is a sequential process requiring careful execution and purification at each step to ensure a homogenous final product.

ADC_Synthesis_Workflow Start Start Linker_Activation Step 1: Linker Functionalization (e.g., NHS Ester) Start->Linker_Activation Antibody_Conjugation Step 2: Conjugation to Antibody (Lysine Residues) Linker_Activation->Antibody_Conjugation Purification1 Purification (SEC) Antibody_Conjugation->Purification1 Deprotection Step 3: THP Deprotection (Mild Acid) Purification1->Deprotection Purification2 Purification (Buffer Exchange) Deprotection->Purification2 CuAAC Step 4: CuAAC 'Click' Reaction with Azide-Payload Purification2->CuAAC Purification3 Final Purification (SEC) CuAAC->Purification3 Characterization Step 5: ADC Characterization (DAR, Purity) Purification3->Characterization End Final ADC Characterization->End CuAAC_Mechanism Reactants Antibody-Alkyne + Azide-Payload Product Antibody-Triazole-Payload (ADC) Reactants->Product Click Reaction Catalyst Cu(II) Sodium Ascorbate (Reducer) Cu(I) (Active Catalyst) Ligand (e.g., THPTA) Catalyst:f1->Catalyst:f0 Reduces Catalyst:f3->Catalyst:f2 Stabilizes

References

Application Notes and Protocols: Propargyl-PEG1-THP Reaction with Azide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful and reliable reactions known for their high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2] This reaction forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, and has become an indispensable tool in bioconjugation, drug discovery, and polymer chemistry.[3][4][5]

Propargyl-PEG1-THP is a bifunctional linker molecule containing a terminal alkyne (propargyl group) for click chemistry. The short polyethylene glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate. The tetrahydropyranyl (THP) group is a stable protecting group for a hydroxyl functionality, which remains intact under standard CuAAC conditions. These features make this compound a valuable reagent for synthesizing complex molecular architectures, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This document provides detailed protocols and reaction conditions for the CuAAC reaction between this compound and various azide-containing compounds.

Reaction Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the catalyzed [3+2] cycloaddition between the terminal alkyne of this compound and an azide-functionalized molecule. The reaction is driven by a copper(I) catalyst, which significantly accelerates the reaction rate and ensures high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate. To enhance catalyst stability, improve solubility, and prevent potential damage to sensitive biomolecules from free copper ions, a chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed, especially in aqueous media.

Quantitative Data Summary: Typical CuAAC Reaction Parameters

The optimal conditions for a CuAAC reaction can vary depending on the specific substrates. The table below summarizes typical starting parameters for reactions involving PEGylated alkynes. Optimization is often necessary to achieve maximum yield and purity.

ParameterTypical Range / ValueNotes
Reactants
Alkyne (this compound)1 equivalentThe limiting reagent.
Azide Compound1.1 - 5 equivalentsA slight to moderate excess of the azide can help drive the reaction to completion.
Catalyst System
Copper(II) Source (e.g., CuSO₄)50 - 250 µM (for bioconjugation) 1 - 10 mol% (for small molecules)Copper(II) is reduced in situ to the active Copper(I) species.
Reducing Agent (e.g., Sodium Ascorbate)5 - 10 fold molar excess over CopperShould be prepared fresh. Acts to generate and regenerate the Cu(I) catalyst.
Cu(I)-Stabilizing Ligand (e.g., THPTA, TBTA)1 - 5 fold molar excess over CopperTHPTA is recommended for aqueous/biological reactions. It protects biomolecules and increases reaction rate.
Reaction Conditions
SolventDMSO, DMF, t-BuOH/H₂O, PBS (pH 7.0-8.0)Solvent choice depends on the solubility of the reactants. Aqueous buffers are common for bioconjugates.
TemperatureRoom Temperature (20-25°C) to 37°CGentle heating can increase the reaction rate, but stability of reactants must be considered.
Reaction Time30 minutes to 24 hoursProgress can be monitored by TLC, LC-MS, or NMR.
pH Range4 - 12The reaction is tolerant of a wide pH range, though optimal pH is often near neutral for bioconjugation.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the standard workflow for a CuAAC reaction and a troubleshooting guide for common issues.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Incubation & Monitoring cluster_purification 4. Workup & Purification p1 Prepare Stock Solutions: - Alkyne (this compound) - Azide Compound - CuSO₄ - Ligand (THPTA) - Sodium Ascorbate (Fresh) r1 In reaction vessel, combine: - Alkyne Solution - Azide Solution - Solvent/Buffer p1->r1 r2 Prepare Catalyst Premix: - CuSO₄ Solution - Ligand Solution r1->r2 r3 Add Catalyst Premix to reaction vessel r2->r3 r4 Initiate Reaction: Add fresh Sodium Ascorbate solution r3->r4 m1 Incubate at desired temperature with stirring r4->m1 m2 Monitor reaction progress (e.g., LC-MS, TLC) m1->m2 w1 Quench reaction (if necessary) m2->w1 w2 Purify product: - Chromatography (SEC, Affinity) - Dialysis - Precipitation w1->w2 w3 Characterize final product w2->w3 G start Low or No Product Yield q1 Was Sodium Ascorbate solution prepared fresh? start->q1 sol1 Prepare fresh Sodium Ascorbate solution. Oxidized ascorbate is inactive. q1->sol1 No q2 Is a Cu(I)-stabilizing ligand being used? q1->q2 Yes a1_yes Yes a1_no No sol2 Add a ligand (e.g., THPTA). Ligands prevent Cu(I) oxidation and increase reaction efficiency. q2->sol2 No q3 Are reactants soluble in the chosen solvent? q2->q3 Yes a2_yes Yes a2_no No sol3 Change solvent or add a co-solvent (e.g., DMSO, DMF) to ensure all components are fully dissolved. q3->sol3 No q4 Have reactant concentrations and ratios been optimized? q3->q4 Yes a3_yes Yes a3_no No sol4 Systematically vary reactant and catalyst concentrations. Consider increasing molar excess of one reactant. q4->sol4 No end_node Further optimization required. Consider temperature, pH, and reaction time. q4->end_node Yes a4_yes Yes a4_no No

References

Application Notes and Protocols for the Deprotection of THP from Propargyl-PEG1-THP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a commonly used protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and general stability under a variety of non-acidic conditions.[1][2][3] The deprotection of the THP group is typically achieved under acidic conditions. This document provides detailed protocols for the removal of the THP protecting group from Propargyl-PEG1-THP to yield the corresponding free propargyl alcohol. The protocols outlined below offer different methodologies to suit various experimental constraints and substrate sensitivities.

The THP group is an acetal, and its removal is facilitated by acid-catalyzed hydrolysis.[2][4] The mechanism involves protonation of the acetal oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol. The carbocation is then quenched by water or another nucleophilic solvent.

Data Presentation: Comparison of Deprotection Methods

Several reagents and conditions have been reported for the effective deprotection of THP ethers. The choice of method often depends on the presence of other acid-labile functional groups in the molecule. Below is a summary of common deprotection protocols.

MethodReagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeNotes
1 p-Toluenesulfonic acid monohydrate (TsOH·H₂O)2-Propanol0 to Room Temp17 hA common and effective method.
2 Pyridinium p-toluenesulfonate (PPTS)Ethanol (EtOH)Room TempVariableA milder acidic catalyst, useful for sensitive substrates.
3 Acetic acid (AcOH) / Tetrahydrofuran (THF) / Water (H₂O)THF / H₂ORoom Temp to 45VariableA buffered acidic system.
4 Trifluoroacetic acid (TFA)Dichloromethane (CH₂Cl₂)Room TempVariableStrong acid, effective but may cleave other acid-sensitive groups.
5 Lithium chloride (LiCl) / Water (H₂O)Dimethyl sulfoxide (DMSO)906 hA mild, non-acidic method that is compatible with propargyl groups.

Experimental Protocols

Below are detailed experimental protocols for two recommended methods for the deprotection of this compound.

Protocol 1: Deprotection using p-Toluenesulfonic Acid (TsOH)

This protocol is a standard and widely used method for THP deprotection.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • 2-Propanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in 2-propanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonic acid monohydrate (approximately 2.4 equivalents) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 16.5 hours (total 17 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Propargyl-PEG1-OH.

Protocol 2: Deprotection using Lithium Chloride (LiCl)

This protocol offers a mild, non-acidic alternative that is particularly suitable for substrates containing acid-sensitive functionalities, and it has been shown to be compatible with propargyl groups.

Materials:

  • This compound

  • Lithium chloride (LiCl)

  • Deionized water (H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), lithium chloride (5 equivalents), and deionized water (10 equivalents).

  • Add dimethyl sulfoxide (DMSO) to the mixture.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Propargyl-PEG1-OH.

Mandatory Visualization

Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start This compound reagents Add Deprotection Reagent (e.g., TsOH or LiCl/H2O) + Solvent start->reagents 1. reaction Stir at appropriate temperature and time reagents->reaction 2. quench Quench Reaction (e.g., add water) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry Dry over Na2SO4 and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure Propargyl-PEG1-OH chromatography->product

Caption: Experimental workflow for the deprotection of this compound.

References

Application Notes and Protocols for Propargyl-PEG1-Functionalized Molecules in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propargyl-PEG1-THP is a chemical linker containing a terminal alkyne group (propargyl), a single polyethylene glycol (PEG) unit, and a tetrahydropyranyl (THP) protected alcohol.[1][2][3][4] While this compound itself is a building block for chemical synthesis, molecules functionalized with the Propargyl-PEG1 moiety are powerful tools for cell-based assays. The terminal alkyne group enables covalent labeling of target biomolecules within a cellular context using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal click chemistry reaction.[5]

These application notes provide protocols for the use of molecules derivatized with a Propargyl-PEG1 linker in cell-based assays for target identification and validation. The primary applications covered are in-cell fluorescent labeling for microscopic imaging and affinity enrichment for proteomic analysis.

Principle of Application: Click Chemistry in a Cellular Context

A molecule of interest (e.g., a drug candidate, metabolite, or activity-based probe) is first chemically modified with the Propargyl-PEG1 linker. This "alkyne-tagged probe" is then introduced to a cell culture system. After incubation, the alkyne tag on the probe, which is now associated with its cellular target(s), can be covalently linked to a reporter molecule containing an azide group. This reporter can be a fluorophore for imaging or a biotin tag for affinity purification.

The CuAAC reaction is catalyzed by copper(I), which can be toxic to cells. Therefore, protocols for live-cell imaging often use copper-chelating ligands to minimize toxicity. For fixed cells and cell lysates, standard CuAAC conditions can be employed.

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation times for in-cell click chemistry reactions. Optimal conditions may vary depending on the specific cell type, probe, and reporter molecule.

ParameterConcentration RangeTypical Incubation TimeNotes
Alkyne-tagged Probe1 - 100 µM1 - 24 hoursOptimal concentration should be determined empirically to balance signal with potential off-target effects.
Azide-Reporter (Fluorophore or Biotin)1 - 50 µM30 - 60 minutesHigher concentrations can lead to increased background signal.
Copper(II) Sulfate (CuSO₄)50 - 200 µM30 - 60 minutesUsed in combination with a reducing agent to generate Cu(I) in situ.
Copper(I)-stabilizing Ligand (e.g., THPTA)250 µM - 1 mM30 - 60 minutesEssential for protecting cells from copper toxicity and improving reaction efficiency.
Reducing Agent (e.g., Sodium Ascorbate)1 - 5 mM30 - 60 minutesFreshly prepared solution is critical for efficient reduction of Cu(II) to Cu(I).

Experimental Protocols

Protocol 1: Fluorescent Labeling of Target Proteins in Fixed Cells

This protocol describes the use of an alkyne-tagged probe to label its target protein within cells, followed by fluorescent detection using an azide-functionalized fluorophore.

Workflow Diagram:

G cluster_0 Cell Culture and Probe Incubation cluster_1 Cell Fixation and Permeabilization cluster_2 Click Chemistry Reaction cluster_3 Imaging A Seed cells on coverslips B Incubate with Alkyne-Probe A->B C Wash with PBS B->C D Fix with 4% PFA C->D E Permeabilize with 0.25% Triton X-100 D->E F Prepare Click Reaction Mix (CuSO4, Ligand, Azide-Fluorophore) E->F G Add Sodium Ascorbate to initiate F->G H Incubate with cells G->H I Wash and mount coverslip H->I J Image with fluorescence microscope I->J

Caption: Workflow for fluorescent labeling of target proteins in fixed cells.

Materials:

  • Cells of interest

  • Alkyne-tagged probe molecule

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.25% in PBS

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Sodium Ascorbate

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Probe Incubation:

    • Seed cells on glass coverslips in a multi-well plate and grow to the desired confluency.

    • Treat cells with the alkyne-tagged probe at a predetermined concentration and incubate for the desired time (e.g., 1-4 hours) at 37°C.

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail. For each coverslip, mix:

      • 100 µM CuSO₄

      • 500 µM THPTA ligand

      • 10 µM Azide-fluorophore

      • PBS to the final volume.

    • Immediately before adding to the cells, add 1 mM Sodium Ascorbate (from a freshly prepared 100 mM stock in water) to the cocktail and mix gently.

    • Add the complete click reaction mix to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Imaging:

    • Wash the cells three times with PBS.

    • (Optional) Stain nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Affinity Enrichment of Target Proteins from Cell Lysates

This protocol describes the enrichment of a target protein and its binding partners from cell lysates for subsequent analysis, such as mass spectrometry.

Workflow Diagram:

G cluster_0 Cell Treatment and Lysis cluster_1 Click Reaction cluster_2 Affinity Purification cluster_3 Analysis A Treat cells with Alkyne-Probe B Harvest and lyse cells A->B C Add Click Reaction Mix (CuSO4, Ligand, Azide-Biotin) B->C D Add Sodium Ascorbate C->D E Incubate D->E F Add Streptavidin beads E->F G Incubate to bind F->G H Wash beads G->H I Elute proteins H->I J SDS-PAGE and Western Blot or Mass Spectrometry I->J

Caption: Workflow for affinity enrichment of target proteins.

Materials:

  • Cell pellet from cells treated with alkyne-tagged probe

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-PEG-Biotin

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Sodium Ascorbate

  • Streptavidin-coated magnetic beads

Procedure:

  • Cell Lysis:

    • Treat cultured cells with the alkyne-tagged probe as described in Protocol 1, Step 1.

    • Harvest the cells and wash with cold PBS.

    • Lyse the cell pellet with an appropriate lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Click Reaction in Lysate:

    • To 1 mg of protein lysate, add the following:

      • 100 µM CuSO₄

      • 500 µM THPTA

      • 25 µM Azide-PEG-Biotin

    • Add 1 mM Sodium Ascorbate (from a freshly prepared stock) to initiate the reaction.

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Affinity Purification:

    • Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at room temperature with rotation to capture the biotin-labeled protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a suitable elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

  • Downstream Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE followed by silver staining or Western blotting.

    • For proteomic identification, the eluted proteins can be subjected to in-gel or in-solution trypsin digestion followed by LC-MS/MS analysis.

Signaling Pathway Visualization

The use of Propargyl-PEG1-functionalized probes is not specific to a single signaling pathway but is a tool to study pathway components. For instance, if the probe is an inhibitor of a specific kinase, this methodology can be used to confirm target engagement and identify downstream effects.

Example: Generic Kinase Inhibition Pathway

cluster_0 Cellular Environment cluster_1 Detection via Click Chemistry Probe Alkyne-Probe (Kinase Inhibitor) Kinase Target Kinase Probe->Kinase Inhibits AzideReporter Azide-Reporter (Fluorophore/Biotin) Probe->AzideReporter Clicks to LabeledKinase Labeled Kinase Probe->LabeledKinase Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream AzideReporter->LabeledKinase

Caption: Target engagement of a kinase inhibitor probe.

This diagram illustrates how an alkyne-tagged kinase inhibitor engages its target. The click reaction with an azide reporter allows for the specific detection or enrichment of the kinase that the probe is bound to, thereby confirming target engagement and enabling further study of the pathway.

References

Application Notes and Protocols for the Purification of Propargyl-PEG1-THP Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of reaction products involving the versatile PROTAC linker, Propargyl-PEG1-THP (2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane). The protocols outlined below cover common purification techniques, including liquid-liquid extraction and flash column chromatography, which are essential for isolating the desired products from typical impurities encountered during synthesis.

Introduction

This compound is a heterobifunctional linker containing a propargyl group for click chemistry and a tetrahydropyranyl (THP) protected hydroxyl group. Its synthesis and subsequent reactions can introduce various impurities, such as unreacted starting materials, byproducts from side reactions, and residual reagents. Effective purification is critical to ensure the integrity and reliability of downstream applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates.

The primary methods for purifying both the initial this compound linker and its subsequent reaction products are liquid-liquid extraction and flash column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. For reactions involving the deprotection of the THP group, an acidic workup followed by extraction is typically employed.

Data Presentation

The following tables summarize typical quantitative data associated with the purification of this compound and its reaction products. These values are illustrative and may vary depending on specific reaction conditions.

Table 1: Purification Parameters for the Synthesis of this compound via Williamson Ether Synthesis

ParameterValueReference
Purification Method Flash Column ChromatographyGeneral Knowledge
Stationary Phase Silica GelGeneral Knowledge
Mobile Phase (Eluent) Hexanes / Ethyl Acetate GradientGeneral Knowledge
Typical Yield 85-95%Estimated
Purity (Post-Purification) >98%[1]

Table 2: Purification Parameters for the Deprotection of the THP Group

ParameterValueReference
Purification Method Liquid-Liquid ExtractionGeneral Knowledge
Organic Solvent Dichloromethane or Ethyl AcetateGeneral Knowledge
Aqueous Wash Saturated Sodium Bicarbonate, BrineGeneral Knowledge
Typical Yield >90%Estimated
Purity (Post-Extraction) >95%Estimated

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol describes the purification of this compound following its synthesis, typically via a Williamson ether synthesis.

Materials:

  • Crude this compound reaction mixture

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate stain

  • Rotary evaporator

  • Collection tubes

Procedure:

  • Reaction Quenching and Initial Work-up:

    • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).

    • Visualize the spots using a potassium permanganate stain. The desired product, this compound, and any impurities should be visible. Adjust the solvent system to achieve good separation with an Rf value of approximately 0.3 for the product.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude product (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Dry-pack the column with silica gel.

    • Wet the column with the initial, less polar eluent (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the determined solvent system, gradually increasing the polarity (e.g., from 10% ethyl acetate in hexanes to 30% ethyl acetate in hexanes).

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.

Protocol 2: Purification of the Deprotected Product by Liquid-Liquid Extraction

This protocol is for the work-up and purification following the acidic deprotection of the THP group from this compound or its derivatives.

Materials:

  • Reaction mixture containing the deprotected product

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Quenching:

    • Upon completion of the deprotection reaction (monitored by TLC), carefully quench the reaction by adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add dichloromethane or ethyl acetate to extract the organic product.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the organic layer.

    • Repeat the extraction of the aqueous layer two more times with the organic solvent.

  • Washing:

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layer sequentially with deionized water and then with brine. This removes residual salts and water-soluble impurities.

  • Drying and Concentration:

    • Drain the washed organic layer into a clean flask.

    • Add anhydrous sodium sulfate to the organic solution to remove any remaining water.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the purified deprotected product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Start Williamson Ether Synthesis Crude_Product Crude Product Mixture Start->Crude_Product TLC TLC Analysis for Solvent System Optimization Crude_Product->TLC Column_Chromo Flash Column Chromatography TLC->Column_Chromo Pure_Product Pure this compound Column_Chromo->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Deprotection_Purification Start THP Deprotection Reaction Mixture (Acidic Conditions) Quench Quench with Saturated NaHCO3 Start->Quench Extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc) Quench->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Final_Product Purified Deprotected Product Concentrate->Final_Product

Caption: Decision-making flowchart for the purification of THP deprotection reaction products.

References

Application Note: Analytical Techniques for the Characterization of Propargyl-PEG1-THP Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-THP is a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3] Its structure incorporates a terminal propargyl group for click chemistry, a single polyethylene glycol (PEG) unit to enhance solubility, and a tetrahydropyranyl (THP) protected alcohol.[1][2] The THP group serves as a protecting group for the hydroxyl functionality, which can be deprotected under acidic conditions to reveal a reactive hydroxyl group for further conjugation. Rigorous analytical characterization is crucial to ensure the identity, purity, and stability of this compound conjugates, which is essential for the synthesis of well-defined and effective therapeutic agents.

This application note provides detailed protocols for the analytical characterization of this compound conjugates using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Structure and Properties

This compound is chemically defined as 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane.

PropertyValueReference
Chemical Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS Number 119096-95-6
Appearance Solid Powder
Purity ≥98%

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of this compound conjugates. Both ¹H and ¹³C NMR are essential for verifying the presence of the key functional groups: the propargyl alkyne, the PEG linker, and the THP protecting group.

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of 0 to 200 ppm.

    • A higher number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Propargyl Group (C≡CH) ~2.4 (t)~74 (CH), ~80 (C)
Propargyl Group (OCH₂) ~4.2 (d)~58
PEG Linker (OCH₂CH₂O) ~3.5-3.8 (m)~67, ~70
THP Group (O-CH-O) ~4.6 (t)~98
THP Group (CH₂) ~1.5-1.9 (m)~19, ~25, ~30, ~62

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific conjugate.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the this compound conjugate and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing the purity of the conjugate and identifying any impurities or degradation products.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent (e.g., acetonitrile or methanol). Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

    • Scan Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

  • Data Analysis: Determine the experimental mass of the protonated molecule [M+H]⁺ and compare it to the theoretical mass.

Ion Theoretical m/z
[M+H]⁺ 185.1172
[M+Na]⁺ 207.0991
High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound conjugates. Due to the lack of a strong UV chromophore in the molecule, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often more suitable than a UV detector.

  • Sample Preparation: Prepare a 1 mg/mL solution of the conjugate in the mobile phase.

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, and an ELSD detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or a polymer-based column like PLRP-S is suitable.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient of 10-50% B over 15 minutes can be a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • ELSD Settings:

    • Nebulizer Temperature: 50 °C.

    • Evaporator Temperature: 70 °C.

    • Gas Flow Rate: 1.6 SLM.

  • Data Analysis: Determine the purity of the sample by integrating the peak area of the main component and any impurities.

A successful separation should yield a single major peak corresponding to the this compound conjugate. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Parameter Expected Value
Retention Time Dependent on the specific method
Purity ≥ 98%

Visualizations

G Chemical Structure of this compound cluster_propargyl Propargyl Group cluster_peg PEG1 Linker cluster_thp THP Group p1 HC≡C-CH₂-O- peg1 -CH₂-CH₂-O- p1->peg1 C1 CH peg1->C1 thp1 thp_structure thp_structure O1 O C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 O2 O C4->O2 O2->C1

Caption: Structure of this compound.

G Analytical Workflow for this compound Characterization start This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (LC-MS) start->ms hplc HPLC (ELSD/CAD) start->hplc structure Structural Confirmation nmr->structure mw Molecular Weight Verification ms->mw purity Purity Assessment hplc->purity

Caption: Analytical Workflow.

G PROTAC Signaling Pathway protac PROTAC (containing this compound derived linker) poi Protein of Interest (POI) protac->poi e3 E3 Ubiquitin Ligase protac->e3 ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3->ternary ub_poi Ubiquitinated POI ternary->ub_poi ub Ubiquitin ub->ternary Ubiquitination proteasome Proteasome ub_poi->proteasome degradation POI Degradation proteasome->degradation

Caption: PROTAC Pathway.

References

Troubleshooting & Optimization

troubleshooting low yield in Propargyl-PEG1-THP click reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click," reactions involving Propargyl-PEG1-THP. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for troubleshooting low reaction yields and other common experimental issues.

Frequently Asked Questions (FAQs)

This section addresses specific challenges you may encounter during your experiments.

Q1: Why is my click reaction resulting in a very low yield or no product at all?

Low or non-existent yield is the most common issue in CuAAC reactions and can be attributed to several factors, primarily related to the copper catalyst and reagent integrity.

  • Catalyst Inactivation: The active catalyst for the reaction is Copper(I) (Cu(I)). This oxidation state is highly susceptible to oxidation by dissolved oxygen in the reaction mixture, converting it to the inactive Cu(II) state.[1][2] To counteract this, a reducing agent, most commonly sodium ascorbate, is essential to continuously regenerate Cu(I) from any oxidized copper.[1][3][4] Furthermore, ensuring the reaction is run under an inert atmosphere (e.g., by degassing solvents) can minimize this oxidation.

  • Improper Reagent Order of Addition: The order in which reagents are added is critical. The reaction should be initiated by the addition of sodium ascorbate. A common practice is to prepare a premix of the copper source (e.g., CuSO₄) and a stabilizing ligand before adding it to the mixture of your alkyne and azide. The reducing agent is added last to kickstart the reaction.

  • Reagent Quality and Stability: The purity of your starting materials is crucial for success. The sodium ascorbate solution is particularly prone to degradation and should always be prepared fresh before each experiment.

  • Insufficient Catalyst or Ligand: The ligand plays a vital role in stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency. If the concentration of the copper catalyst or the ligand is too low, the reaction rate can be significantly reduced. You may need to optimize the catalyst loading, with final CuSO₄ concentrations typically ranging from 0.05 mM to 0.25 mM for bioconjugation.

  • Reactant Accessibility: For large biomolecules or polymers, the reactive alkyne or azide group may be buried within the molecule's structure, making it inaccessible to the catalyst. Using solvents that help to denature or solvate the molecule, such as DMSO, can improve accessibility.

Q2: How does the Tetrahydropyranyl (THP) protecting group on my this compound affect the reaction?

The THP group is an acetal used to protect alcohols. Its stability and potential effects are important to consider.

  • Chemical Stability: The THP group is stable under neutral and basic conditions, which are typical for CuAAC reactions. Therefore, it should not directly interfere with the cycloaddition process.

  • Acid Lability: THP ethers are sensitive to acidic conditions and can be readily cleaved to reveal the primary alcohol. If your reaction buffer or purification conditions are acidic, you risk premature deprotection of the THP group. This is a critical consideration during LC-MS analysis, where acidic mobile phases can cleave the group, leading to confusing mass spectra.

  • Introduction of a Stereocenter: The THP group contains a chiral center. Its introduction onto the propargyl alcohol creates a new stereocenter, which can result in a mixture of diastereomers if your other reactant is also chiral. This can complicate purification and NMR analysis due to the presence of multiple, closely related species.

Q3: I'm observing unexpected byproducts. What are the likely side reactions?

Side reactions can compete with your desired click reaction, leading to a complex product mixture and lower yields.

  • Alkyne Homocoupling: In the presence of oxygen, copper catalysts can promote the oxidative homodimerization of terminal alkynes (Glaser coupling) to form a 1,3-diyne. This can be minimized by thoroughly degassing your solvents and maintaining an inert atmosphere.

  • Biomolecule Degradation: The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which may damage sensitive biomolecules like proteins or DNA. The use of a stabilizing ligand helps to chelate the copper, reducing its toxicity and minimizing ROS formation.

Q4: How can I best purify my final PEGylated product?

The purification method depends on the nature of your product.

  • Catalyst Removal: After the reaction, it is often necessary to remove the copper catalyst. This can be achieved by adding a chelating agent like EDTA.

  • Purification Techniques: For PEGylated biomolecules, common purification methods include size-exclusion chromatography (SEC) or dialysis to separate the larger product from smaller unreacted reagents and catalyst complexes. For smaller molecules, standard techniques like silica gel chromatography can be employed, though care must be taken to avoid acidic conditions that could cleave the THP group.

Troubleshooting Summary

This table provides a quick reference for diagnosing and solving common problems.

Problem Potential Cause Recommended Solution
Low or No Yield 1. Cu(I) Oxidation: Catalyst is inactive due to oxygen exposure.1. Degas all solvents and run the reaction under an inert (N₂ or Ar) atmosphere. Ensure a sufficient amount of fresh sodium ascorbate is used.
2. Reagent Degradation: Sodium ascorbate solution is old.2. Always prepare sodium ascorbate solution immediately before use.
3. Incorrect Order of Addition: Premature catalyst deactivation.3. Add reagents in the correct order: Mix copper and ligand first, add to alkyne/azide solution, then initiate with sodium ascorbate.
4. Poor Reactant Solubility: Substrates are not fully dissolved.4. Use a co-solvent like DMSO or DMF to ensure all reactants are in solution.
Reaction Stalls 1. Catalyst Deactivation: The active Cu(I) is depleted over time.1. Add a second aliquot of the catalyst and/or sodium ascorbate.
2. Substrate Instability: One of the reactants is degrading under the reaction conditions.2. Monitor the stability of starting materials under reaction conditions (without catalyst) using TLC or LC-MS.
Multiple Products / Byproducts 1. Alkyne Homocoupling: Oxidative side reaction of the alkyne.1. Ensure the reaction is free of oxygen by degassing solvents thoroughly.
2. THP Deprotection: Accidental cleavage of the THP group.2. Check the pH of all solutions. Ensure reaction and workup conditions are not acidic.
3. Biomolecule Damage: ROS generated by the catalyst system.3. Use a protective, stabilizing ligand like THPTA or TBTA. Consider adding ROS scavengers if the problem persists.
Visual Troubleshooting and Reaction Guides

The following diagrams illustrate the troubleshooting workflow and the fundamental reaction mechanism.

G start Low / No Yield in Click Reaction check_catalyst Check Catalyst System start->check_catalyst check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions o2_present Is reaction deoxygenated? check_catalyst->o2_present reagent_purity Are reagents pure? check_reagents->reagent_purity order_correct Correct order of addition? check_conditions->order_correct ascorbate_fresh Is Sodium Ascorbate solution fresh? o2_present->ascorbate_fresh Yes solution_catalyst Degas solvents. Increase Ascorbate. o2_present->solution_catalyst No ligand_used Is a stabilizing ligand used? ascorbate_fresh->ligand_used Yes ascorbate_fresh->solution_catalyst No ligand_used->solution_catalyst No reagent_solubility Are all components fully dissolved? reagent_purity->reagent_solubility Yes solution_reagents Purify starting materials. Use co-solvent (DMSO). reagent_purity->solution_reagents No reagent_solubility->solution_reagents No thp_stable Is pH neutral/basic to protect THP? order_correct->thp_stable Yes solution_conditions Add Ascorbate last. Buffer reaction to pH 7-8. order_correct->solution_conditions No thp_stable->solution_conditions No

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

G cu_cycle Cu(I) cu_oxidized Cu(II) cu_cycle->cu_oxidized Oxidation cu_alkyne Cu(I)-Alkyne Complex cu_cycle->cu_alkyne cu_oxidized->cu_cycle Reduction alkyne R1-C≡CH (this compound) alkyne->cu_alkyne metallacycle Copper Metallacycle cu_alkyne->metallacycle azide R2-N3 azide->metallacycle triazole_cu Copper-Triazolide Intermediate metallacycle->triazole_cu triazole_cu->cu_cycle Catalyst Regeneration product 1,4-Disubstituted Triazole Product triazole_cu->product ascorbate Sodium Ascorbate (Reducing Agent) oxygen O₂

Caption: Simplified catalytic cycle of the CuAAC click reaction.

General Experimental Protocol

This protocol provides a starting point for a CuAAC reaction with this compound. Optimization may be required for your specific substrates and concentrations.

1. Materials & Reagents

  • This compound (Alkyne)

  • Azide-containing molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu(I)-stabilizing ligand

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Degassed co-solvent (e.g., DMSO), if required for solubility

2. Preparation of Stock Solutions

  • Azide Stock (10 mM): Prepare a 10 mM solution of your azide-containing molecule in degassed buffer or DMSO.

  • Alkyne Stock (10 mM): Prepare a 10 mM solution of this compound in the same solvent.

  • CuSO₄ Stock (20 mM): Prepare a 20 mM solution of CuSO₄·5H₂O in deionized water.

  • THPTA Ligand Stock (100 mM): Prepare a 100 mM solution of THPTA in deionized water.

  • Sodium Ascorbate Stock (300 mM): Prepare a 300 mM solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use.

3. Reaction Procedure (Example for 1 mL final volume)

The goal is typically to have the azide or alkyne in slight excess relative to the other reactant, with catalytic amounts of copper and ligand, and an excess of reducing agent.

  • Prepare Catalyst Premix: In a separate microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA . Vortex gently. This creates a 1:5 molar ratio of Cu:Ligand. Let it sit for 2 minutes.

  • Combine Reactants: In the main reaction tube, add your azide and alkyne solutions. For example, add 100 µL of 10 mM azide stock (1 µmol) and 110 µL of 10 mM alkyne stock (1.1 µmol, 1.1 equivalents). Add degassed buffer to bring the volume to 960 µL.

  • Add Catalyst: Add the 20 µL of catalyst premix to the reaction tube containing the alkyne and azide. Mix gently.

  • Initiate Reaction: Add 20 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. The final concentrations will be approximately: 1 mM Azide, 1.1 mM Alkyne, 0.2 mM CuSO₄, 1 mM THPTA, and 6 mM Sodium Ascorbate.

  • Incubate: Cap the tube tightly to minimize oxygen exposure. Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended.

  • Monitor and Purify: Monitor reaction progress using a suitable analytical technique (e.g., LC-MS, HPLC). Once complete, the reaction can be quenched with a chelating agent and purified as described in the FAQ section.

References

Technical Support Center: Optimizing Propargyl-PEG1-THP Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the reaction time for Propargyl-PEG1-THP conjugation.

Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The conjugation of this compound to an azide-bearing molecule is achieved through a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2] The efficiency and speed of this reaction are paramount for successful bioconjugation.[3][4]

Frequently Asked Questions (FAQs) - CuAAC Reaction

Q1: My CuAAC reaction is slow. What are the primary factors I should investigate to reduce the reaction time?

A1: Several factors can influence the rate of a CuAAC reaction. To decrease reaction time, consider optimizing the following, in order of likely impact:

  • Catalyst System: The choice and concentration of the copper source and accelerating ligand are critical.[5] Ensure you are using a sufficient concentration of a high-quality copper(I) source, or a copper(II) source with an effective reducing agent like sodium ascorbate. The use of a copper-stabilizing ligand is highly recommended to not only accelerate the reaction but also to protect sensitive biomolecules.

  • Reactant Concentration: Higher concentrations of both the propargyl-PEG linker and the azide-containing molecule can lead to faster reaction rates.

  • Temperature: Gently heating the reaction mixture (e.g., to 37-50 °C) can overcome activation energy barriers, but be mindful of the thermal stability of your substrates.

  • Solvent: The choice of solvent can impact reactant solubility and catalyst activity. Co-solvent systems like DMF/H₂O or THF/H₂O can improve the solubility of reactants.

Q2: Which copper-chelating ligand is best for accelerating the reaction?

A2: The choice of ligand can significantly impact the reaction kinetics. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are commonly used to stabilize the Cu(I) catalyst and accelerate the reaction. For reactions in aqueous buffers, water-soluble ligands like THPTA are generally preferred. Some studies have shown that azides capable of copper-chelation can undergo much faster "Click chemistry" even at low copper concentrations.

Q3: Can oxygen in my reaction vessel slow down the reaction?

A3: Yes, the active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen. This oxidation will slow down or even halt your reaction. It is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) or to use a reducing agent like sodium ascorbate, which also helps to reduce dissolved oxygen.

Q4: I am observing the formation of byproducts. Can this affect my reaction time and yield?

A4: A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material and reduces the yield of the desired product. This is more prevalent in the presence of oxygen. Using a stabilizing ligand and a reducing agent like sodium ascorbate can suppress this side reaction.

Troubleshooting Guide: Slow CuAAC Reactions

This guide provides a structured approach to diagnosing and resolving slow CuAAC reactions.

Problem Possible Cause Suggested Solution
Slow or No Product Formation Inactive Catalyst: Oxidation of Cu(I) to Cu(II).Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O). Perform the reaction under an inert atmosphere (nitrogen or argon). Use a stabilizing ligand (e.g., THPTA, TBTA) to protect the Cu(I) catalyst.
Poor Substrate Solubility: The propargyl-PEG linker or the azide substrate is not fully dissolved.Use a co-solvent system such as DMF/H₂O or THF/H₂O to improve solubility. Consider gentle heating, while monitoring for substrate degradation.
Steric Hindrance: Bulky groups near the alkyne or azide may impede the reaction.Increase the reaction time and/or temperature. Consider using a more active catalyst system, potentially with a different ligand.
Low Reactant Concentration: Dilute reaction conditions can lead to slow kinetics.If possible, increase the concentration of the reactants.
Reaction Stalls Before Completion Insufficient Reducing Agent: The sodium ascorbate has been consumed.Add a fresh aliquot of sodium ascorbate solution. For prolonged reactions, a larger initial excess may be required.
Catalyst Poisoning: Components in the reaction mixture (e.g., thiols) may be sequestering the copper catalyst.If suspected, you may need to add an excess of the copper catalyst. Purification of starting materials to remove interfering substances is recommended.
Data Presentation: Impact of Ligands and Temperature on Reaction Time

The following table summarizes representative data on how different ligands and reaction temperatures can influence the time of a typical CuAAC reaction. Note: These are illustrative values and actual reaction times will vary depending on the specific substrates and concentrations.

Copper Source Ligand Temperature (°C) Representative Reaction Time
CuSO₄/NaAscNone2512 - 24 hours
CuSO₄/NaAscTHPTA251 - 4 hours
CuSO₄/NaAscTBTA251 - 4 hours
CuSO₄/NaAscTHPTA37< 1 hour
CuBrNone258 - 16 hours

Section 2: Deprotection of the Tetrahydropyranyl (THP) Group

Before the propargyl group can be used in the CuAAC reaction, the tetrahydropyranyl (THP) protecting group must be removed. This is typically achieved under acidic conditions. Optimizing this step is crucial for an efficient overall workflow.

Frequently Asked Questions (FAQs) - THP Deprotection

Q1: What are the standard conditions for THP deprotection, and how can I speed up the process?

A1: THP ethers are typically cleaved under acidic conditions. Common reagents include acetic acid in a THF/water mixture, or pyridinium p-toluenesulfonate (PPTS) in ethanol. To accelerate the deprotection, you can:

  • Increase Acid Strength: Using a stronger acid, such as trifluoroacetic acid (TFA) at low concentrations (e.g., 2% in CH₂Cl₂) can significantly reduce reaction times.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can speed up the cleavage.

  • Use Microwave Irradiation: For very rapid deprotection, microwave-assisted synthesis can reduce reaction times to minutes.

Q2: Are there mild conditions for THP deprotection that are also fast?

A2: Yes, several methods offer a balance of mildness and efficiency. Iron(III) tosylate in methanol at room temperature has been reported as a mild and effective method. Another approach is using an excess of lithium chloride in a water/DMSO mixture at 90°C.

Q3: My molecule is sensitive to strong acids. What are my options for rapid deprotection?

A3: For acid-sensitive substrates, using a milder acidic catalyst like PPTS is a good starting point. Alternatively, Lewis acids such as bismuth triflate can catalyze the deprotection under solvent-free conditions. Optimizing temperature and reaction time will be key in these cases.

Troubleshooting Guide: Slow or Incomplete THP Deprotection
Problem Possible Cause Suggested Solution
Slow or Incomplete Deprotection Insufficiently Acidic Conditions: The catalyst is too weak or used in too low a concentration for your substrate.Gradually increase the concentration of the acid catalyst. Switch to a stronger acid (e.g., from PPTS to TsOH or a low concentration of TFA), being mindful of substrate compatibility.
Low Temperature: The reaction is too cold to proceed at a reasonable rate.Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC or LC-MS.
Solvent Issues: The chosen solvent may not be optimal for the reaction.For acid-catalyzed deprotection in alcoholic solvents, ensure the alcohol can act as a nucleophile to trap the intermediate carbocation. Methanol or ethanol are common choices.
Side Product Formation Acid-Labile Functional Groups: Other functional groups in your molecule may be sensitive to the acidic conditions.Use milder deprotection conditions, such as PPTS at room temperature or a Lewis acid catalyst. Carefully monitor the reaction and stop it as soon as the starting material is consumed.
Data Presentation: Comparison of THP Deprotection Methods

The following table provides a comparison of different methods for THP deprotection, highlighting the typical reaction times. Note: These are illustrative values and actual reaction times will depend on the specific substrate and scale.

Reagent/Catalyst Solvent Temperature Representative Reaction Time
Acetic AcidTHF/H₂ORoom Temp. - 45°C4 - 12 hours
PPTSEthanolRoom Temp. - 50°C2 - 8 hours
2% TFACH₂Cl₂Room Temp.1 - 2 hours
Iron(III) TosylateMethanolRoom Temp.30 min - 2 hours
LiCl/H₂ODMSO90°C~6 hours
Microwave IrradiationVariousElevated5 - 30 minutes

Section 3: Experimental Protocols & Visualizations

Protocol 1: THP Deprotection of this compound

This protocol describes a general procedure for the removal of the THP protecting group.

  • Dissolution: Dissolve this compound in methanol.

  • Acidification: Add a catalytic amount of a suitable acid (e.g., pyridinium p-toluenesulfonate (PPTS) or iron(III) tosylate).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50°C) to increase the rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting propargyl-PEG1-alcohol by column chromatography if necessary.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the deprotected propargyl-PEG1-alcohol to an azide-containing molecule.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the propargyl-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the azide-containing molecule.

    • Prepare a 20 mM stock solution of Copper(II) sulfate (CuSO₄) in water.

    • Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, add the propargyl-functionalized molecule to a degassed buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the azide-containing molecule (typically 1.5-2 equivalents).

    • In a separate tube, premix the CuSO₄ and ligand solutions (a 1:5 molar ratio is common).

    • Add the copper-ligand complex to the reaction mixture.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Purification: Upon completion, purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst and excess reagents.

Visualizations

G cluster_workflow Overall Experimental Workflow start Start: This compound deprotection Step 1: THP Deprotection start->deprotection deprotected_product Propargyl-PEG1-Alcohol deprotection->deprotected_product purification1 Purification deprotected_product->purification1 cuaac Step 2: CuAAC Reaction (with Azide-Molecule) purification1->cuaac final_product Final Conjugate cuaac->final_product purification2 Purification final_product->purification2 end End Product purification2->end G cluster_factors Factors Influencing Reaction Rate center_node CuAAC Reaction Rate catalyst Catalyst System (Cu Source, Ligand) catalyst->center_node ++ concentration Reactant Concentration concentration->center_node + temperature Temperature temperature->center_node + solvent Solvent solvent->center_node +/- oxygen Oxygen (Inhibitor) oxygen->center_node -- G start Reaction is Slow check_catalyst Is Catalyst System Optimized? start->check_catalyst optimize_catalyst Action: - Use Ligand (THPTA/TBTA) - Use fresh NaAsc - Degas solution check_catalyst->optimize_catalyst No check_concentration Are Reactant Concentrations Sufficient? check_catalyst->check_concentration Yes optimize_catalyst->check_concentration increase_concentration Action: Increase reactant concentration if possible check_concentration->increase_concentration No check_temp Is Reaction at Room Temperature? check_concentration->check_temp Yes increase_concentration->check_temp increase_temp Action: Heat gently to 37-50°C (monitor stability) check_temp->increase_temp Yes end Reaction Rate Improved check_temp->end No (already heated) increase_temp->end

References

how to improve Propargyl-PEG1-THP stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG1-THP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

A1: this compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure consists of three key components:

  • Propargyl group: A terminal alkyne functional group that allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • PEG1 linker: A short polyethylene glycol (PEG) spacer that enhances solubility and provides appropriate distancing between the two ends of the PROTAC.

  • THP (Tetrahydropyranyl) group: A protecting group for a hydroxyl functionality, which can be removed under acidic conditions to reveal the hydroxyl group for further conjugation.

Q2: What are the primary stability concerns for this compound in solution?

A2: The stability of this compound in solution is influenced by its three main components:

  • THP group: The THP ether is labile under acidic conditions (pH < 6), leading to its cleavage and exposure of the hydroxyl group. It is generally stable under neutral and basic conditions.

  • Propargyl group: The terminal alkyne can be susceptible to degradation under strongly basic conditions due to the acidity of the terminal proton.

  • PEG linker: The ether linkages in the PEG chain can undergo slow oxidative degradation over time, especially in the presence of metal ions and light.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Solutions should be stored in tightly sealed vials to minimize exposure to air and moisture.

Q4: Can I use acidic or basic buffers with this compound?

A4: Caution should be exercised when using acidic or basic buffers.

  • Acidic buffers (pH < 6): These can cause the cleavage of the THP protecting group. If the experimental design requires the THP group to remain intact, acidic conditions should be avoided.

  • Basic buffers (pH > 8): Strongly basic conditions may affect the stability of the propargyl group. Mildly basic conditions are generally tolerated for short periods. For most applications where the integrity of the molecule is crucial, it is recommended to work in a neutral pH range (pH 6.5-7.5).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected reaction or loss of starting material during a conjugation reaction.

  • Possible Cause 1: Instability of the THP group.

    • Troubleshooting: Verify the pH of your reaction mixture. If it is acidic, the THP group may be cleaving, leading to an unintended reaction of the exposed hydroxyl group. Buffer your reaction to a neutral pH if possible.

  • Possible Cause 2: Degradation of the propargyl group.

    • Troubleshooting: If your reaction conditions are strongly basic, the propargyl group may be degrading. Consider using a milder base or a different synthetic route that avoids harsh basic conditions.

  • Possible Cause 3: Oxidative degradation of the PEG linker.

    • Troubleshooting: If your reaction is running for an extended period, especially at room temperature or elevated temperatures, oxidative degradation of the PEG linker could be a factor. Try to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Inconsistent results between experimental batches.

  • Possible Cause 1: Variability in the stability of stored solutions.

    • Troubleshooting: Ensure that stock solutions are stored properly at low temperatures and in single-use aliquots. Avoid using old stock solutions that may have undergone degradation. It is good practice to qualify a new batch of linker before use in a critical experiment.

  • Possible Cause 2: Introduction of contaminants.

    • Troubleshooting: Ensure all solvents and reagents are of high purity and are free from acidic or basic contaminants. Trace amounts of acid or base can significantly impact the stability of this compound.

Logical Relationship for Troubleshooting

troubleshooting_logic start Inconsistent Results or Reaction Failure check_pH Check pH of Solution start->check_pH check_storage Review Storage Conditions start->check_storage check_reagents Verify Reagent Purity start->check_reagents acidic_pH pH is Acidic (pH < 6) check_pH->acidic_pH Measure neutral_pH pH is Neutral (pH 6.5-7.5) check_pH->neutral_pH Measure basic_pH pH is Basic (pH > 8) check_pH->basic_pH Measure improper_storage Improper Storage (Freeze-thaw, Temp) check_storage->improper_storage contaminated_reagents Contaminated Reagents check_reagents->contaminated_reagents thp_cleavage Potential THP Cleavage acidic_pH->thp_cleavage peg_oxidation Potential PEG Oxidation neutral_pH->peg_oxidation If prolonged reaction propargyl_degradation Potential Propargyl Degradation basic_pH->propargyl_degradation solution_degradation Solution Degradation Over Time improper_storage->solution_degradation contaminated_reagents->thp_cleavage contaminated_reagents->propargyl_degradation

Caption: Troubleshooting logic for this compound stability issues.

Data Presentation

The stability of this compound is highly dependent on the solution conditions. The following table summarizes the expected stability based on the known chemistry of its functional groups. This data is illustrative and should be confirmed by experimental analysis for your specific application.

ConditionParameterExpected StabilityPrimary Degradation Pathway
pH pH 3-5LowCleavage of the THP group
pH 6.5-7.5HighSlow oxidation of the PEG linker
pH 8-10ModeratePotential degradation of the propargyl group
Temperature -80°CVery HighMinimal degradation
-20°CHighMinimal degradation
4°CModerateSlow degradation over weeks
Room Temp (25°C)LowAccelerated degradation
Solvent Anhydrous Aprotic (e.g., DMSO, DMF)HighStable for extended periods when stored properly
Protic (e.g., Methanol, Ethanol)ModeratePotential for slow solvolysis
Aqueous Buffers (neutral pH)ModerateSusceptible to hydrolysis and oxidation over time

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a given solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Solvent or buffer of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • HPLC vials

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

  • Prepare the test solution by diluting the stock solution into the buffer or solvent of interest to the final desired concentration (e.g., 100 µM).

  • Timepoint Zero (T=0) Analysis: Immediately after preparing the test solution, inject an aliquot onto the HPLC system.

  • Incubate the test solution under the desired storage conditions (e.g., 4°C, 25°C, 37°C).

  • Analyze at subsequent timepoints: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and inject it onto the HPLC.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (or as determined by a UV scan of the compound)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each timepoint.

    • Calculate the percentage of the compound remaining at each timepoint relative to T=0.

    • Plot the percentage remaining versus time to determine the stability profile.

Experimental Workflow for Stability Testing

stability_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_test Prepare Test Solution (e.g., 100 µM in Buffer) prep_stock->prep_test t0_analysis T=0 Analysis prep_test->t0_analysis incubation Incubate at Desired Conditions (T, pH) t0_analysis->incubation tn_analysis T=n Analysis (Multiple Timepoints) incubation->tn_analysis data_analysis Data Analysis (% Remaining vs. Time) tn_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

preventing side reactions with Propargyl-PEG1-THP

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propargyl-PEG1-THP

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the use of this bifunctional linker in their experiments.

This compound is a versatile molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. It features a terminal alkyne for click chemistry, a single polyethylene glycol (PEG) unit to enhance solubility, and a tetrahydropyranyl (THP) protected alcohol. While a valuable tool, its multi-functional nature can present unique challenges. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you prevent and resolve potential side reactions.

Frequently Asked questions (FAQs)

Q1: What is the purpose of the THP protecting group on this compound?

The tetrahydropyranyl (THP) group is an acid-labile protecting group for the primary alcohol.[1][2] It masks the reactive hydroxyl group, preventing it from participating in unintended reactions during the synthesis of your target molecule.[3] This allows for the selective reaction of other functional groups, such as the terminal alkyne in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reaction. The THP group can be removed under mild acidic conditions to reveal the free alcohol for subsequent functionalization.[4][5]

Q2: My THP deprotection is resulting in a low yield or decomposition of my product. What could be the cause?

Low yields or decomposition during THP deprotection can arise from several factors:

  • Harsh Acidic Conditions: While the THP group is removed under acidic conditions, excessively strong acids or prolonged reaction times can lead to the degradation of other sensitive functional groups in your molecule or cleavage of the propargyl ether bond.

  • Substrate Instability: Your molecule of interest may not be stable under the acidic conditions required for THP removal.

  • Formation of Byproducts: The carbocation intermediate formed during deprotection can be trapped by the solvent or other nucleophiles present, leading to unwanted byproducts. For example, using methanol as a solvent can result in the formation of a methyl-substituted THP ether.

Q3: I am observing the formation of diastereomers in my reaction. Is this related to the THP group?

Yes, the THP group introduces a new chiral center into the molecule upon protection of the alcohol. If your starting material is already chiral, the introduction of the THP group will result in the formation of a mixture of diastereomers. This can complicate purification and characterization, as diastereomers have different physicochemical properties and may be difficult to separate by chromatography.

Troubleshooting Guides

Side Reactions Involving the THP Group
Issue Potential Cause Recommended Solution
Incomplete THP Deprotection Insufficient acid strength or reaction time.Gradually increase the acid concentration or reaction time while monitoring the reaction progress by TLC or LC-MS to find the optimal conditions that ensure complete deprotection without degrading the product.
Formation of Aldehyde Byproduct The use of water as a nucleophile during deprotection can lead to the formation of 5-hydroxypentanal from the cleaved THP ring.Perform the deprotection in an alcoholic solvent like ethanol with a catalytic amount of acid (e.g., PPTS). This will trap the carbocation intermediate as a more volatile alkoxy-THP derivative, which is easier to remove.
Cleavage of Acid-Sensitive Groups The acidic conditions used for THP deprotection are too harsh for other functional groups in the molecule (e.g., other ethers, esters).Use milder acidic catalysts such as pyridinium p-toluenesulfonate (PPTS) or employ non-acidic deprotection methods if compatible with your overall synthetic scheme.

This protocol is designed to minimize side reactions by using a mild acidic catalyst.

  • Dissolve the THP-protected compound in ethanol (EtOH).

  • Add pyridinium p-toluenesulfonate (PPTS) as a catalyst. A typical starting concentration is 0.1 equivalents.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gentle heating (e.g., to 40 °C) can be applied.

  • Once the reaction is complete, quench with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Side Reactions Involving the Propargyl Group
Issue Potential Cause Recommended Solution
Dimerization of the Alkyne (Glaser Coupling) In the presence of copper catalysts and oxygen, terminal alkynes can undergo oxidative homocoupling to form 1,3-diynes. This is a common side reaction in CuAAC.Degas all solvents and reagents thoroughly with an inert gas (e.g., argon or nitrogen) before starting the reaction. Use an excess of a reducing agent, such as sodium ascorbate, to maintain the copper in its +1 oxidation state.
Isomerization to Allene The propargyl group can isomerize to the corresponding allene under certain conditions, particularly with heat or specific catalysts.Avoid excessive heating during reactions involving the propargyl group. If isomerization is a persistent issue, consider protecting the alkyne with a bulky group like a trialkylsilyl group, which can also prevent Glaser coupling.
Unwanted Deprotonation The terminal alkyne proton is weakly acidic and can be removed by strong bases, leading to undesired reactions.If your synthesis involves strong bases, consider protecting the alkyne with a silyl group (e.g., TMS, TIPS). This protecting group can be removed later with a fluoride source.

This protocol is a general starting point for a click reaction with this compound (after deprotection if the alcohol is to be functionalized first).

  • In a reaction vessel, dissolve the alkyne-containing molecule (Propargyl-PEG1-OH) and the azide-containing molecule in a suitable solvent (e.g., a mixture of t-BuOH and water).

  • Prepare a fresh aqueous solution of copper(II) sulfate (CuSO₄).

  • Prepare a fresh aqueous solution of sodium ascorbate.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentration of copper is typically in the range of 1-5 mol%.

  • Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS.

  • Upon completion, the product can be purified by column chromatography, precipitation, or other suitable methods.

Challenges with the PEG Linker
Issue Potential Cause Recommended Solution
Low Reaction Yield in CuAAC The PEG chain can cause steric hindrance, preventing the azide and alkyne from coming into close proximity for the reaction to occur efficiently.While this compound has a short PEG chain, if you are working with longer PEG analogues, consider using a copper-stabilizing ligand like THPTA to improve the reaction kinetics. Optimization of solvent and temperature may also be necessary.
Poor Solubility of Reactants or Product Although the PEG linker enhances water solubility, the overall molecule may still have poor solubility in certain solvents depending on the other components.Experiment with different solvent systems, including mixtures of organic solvents and water, to find a system where all components are soluble.
Difficult Purification The polar nature of the PEG linker can sometimes make purification by standard silica gel chromatography challenging, leading to streaking or poor separation.Consider alternative purification methods such as reverse-phase chromatography (C18), size-exclusion chromatography (SEC), or precipitation/crystallization.

Visualizing Experimental Workflows and Logical Relationships

To aid in understanding the experimental processes and potential pitfalls, the following diagrams illustrate key workflows and decision-making steps.

G cluster_0 Synthetic Pathway with this compound start This compound deprotection THP Deprotection (Mild Acidic Conditions) start->deprotection 1. Unmask Alcohol click_reaction CuAAC (Click Chemistry) with Azide Partner deprotection->click_reaction 2. Couple via Alkyne final_product Final Bioconjugate click_reaction->final_product

Caption: A typical synthetic workflow utilizing this compound.

Caption: Decision tree for troubleshooting THP deprotection side reactions.

G cluster_2 Preventing Side Reactions in CuAAC start Start CuAAC Reaction deoxygenate Deoxygenate Solvents and Reagents start->deoxygenate add_reductant Use Excess Sodium Ascorbate deoxygenate->add_reductant use_ligand Consider Using a Cu(I) Stabilizing Ligand add_reductant->use_ligand monitor_reaction Monitor Reaction Progress use_ligand->monitor_reaction purify Purify Product monitor_reaction->purify

Caption: Workflow for minimizing side reactions during a CuAAC reaction.

References

Technical Support Center: Propargyl-PEG1-THP Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Propargyl-PEG1-THP. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your process development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause Recommended Solution
Low Yield of Propargyl-PEG1-OH Incomplete deprotonation of the starting diol.Ensure the base (e.g., NaH) is fresh and added portion-wise to control the reaction. Use an appropriate solvent that is rigorously dried.
Side reaction: Di-propargylation.Use a controlled stoichiometry of the diol to the propargylating agent. Consider slow, cooled addition of propargyl bromide.
Inefficient phase transfer catalysis (if applicable).Optimize the phase transfer catalyst and its concentration. Ensure vigorous stirring to maximize interfacial contact.
Formation of C-Propargylated Byproduct Reaction conditions favoring C-alkylation over O-alkylation.Employ milder reaction conditions, such as lower temperatures. The use of a phase transfer catalyst in a biphasic system can improve selectivity for O-alkylation[1].
Incomplete THP Protection Insufficient acid catalyst or catalyst deactivation.Use a fresh, appropriate acid catalyst (e.g., PPTS, PTSA). For larger scales, consider using a solid-supported acid catalyst for easier removal and potential recycling[2].
Presence of moisture in the reaction.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification of this compound Oily nature of the PEG derivative, making handling and purification difficult.Consider chromatography-free purification methods such as liquid-liquid extraction[3][4]. Another approach is complexation with salts like MgCl2 to precipitate the PEG derivative, which can then be isolated by filtration[5].
Formation of diastereomers upon THP protection.The introduction of the THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the starting PEG is chiral. This can complicate analysis and purification. If diastereomeric purity is critical, consider alternative protecting groups or chiral separation techniques.
Low Yield During THP Deprotection Harsh acidic conditions leading to degradation of the propargyl group or the PEG backbone.Use milder deprotection conditions. Options include using pyridinium p-toluenesulfonate (PPTS) in ethanol or acetic acid in a THF/water mixture.
Formation of byproducts from the solvent attacking the carbocation intermediate.Choose the deprotection solvent carefully. For example, using methanol can result in the formation of a methyl-substituted THP ether.
Safety Concerns with Propargyl Bromide at Scale Propargyl bromide is toxic, highly flammable, and can decompose explosively with mild shock.Handle propargyl bromide in a well-ventilated fume hood with appropriate personal protective equipment. For larger quantities, consider using a solution of propargyl bromide in a suitable solvent (e.g., toluene) to mitigate its explosive properties. Ensure all equipment is properly grounded to prevent static discharge.
Potential for Thermal Runaway The propargylation reaction can be exothermic.On a larger scale, the reduced surface-area-to-volume ratio can lead to poor heat dissipation. Ensure the reactor has adequate cooling capacity. Monitor the internal temperature closely and control the rate of addition of exothermic reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis?

A1: The main challenges include:

  • Handling Hazardous Reagents: Safely managing large quantities of propargyl bromide, which is toxic and potentially explosive.

  • Controlling Exothermic Reactions: The propargylation step can be exothermic, posing a risk of thermal runaway in large reactors with less efficient heat transfer.

  • Purification: The oily nature of PEG derivatives makes them difficult to purify at scale. Traditional column chromatography may not be economically viable, necessitating alternative methods like extraction or precipitation.

  • Byproduct Formation: Increased potential for side reactions such as di-propargylation and C-propargylation, which can complicate purification and reduce yield.

  • Diastereomer Formation: The use of the THP protecting group introduces a new chiral center, which can result in a mixture of diastereomers that may be difficult to separate.

Q2: Are there greener alternatives for the solvents and catalysts used in this synthesis?

A2: Yes, for the THP protection step, solvent-free methods using a catalytic amount of an acid like pyridinium chloride have been reported for large-scale synthesis. The use of recyclable, solid-supported acid catalysts such as NH4HSO4 on SiO2 in green ethereal solvents like 2-methyltetrahydrofuran is also a more environmentally friendly option.

Q3: How can I avoid using column chromatography for purification at a larger scale?

A3: Chromatography-free synthesis and purification strategies are highly desirable for scale-up. One effective method is liquid-liquid extraction. By carefully choosing the solvent system, impurities can be selectively removed. Another innovative approach is the complexation of the PEG derivative with a salt like magnesium chloride, which leads to the precipitation of the product as a solid that can be easily filtered off.

Q4: What are the key safety precautions to take when working with propargyl bromide on a large scale?

A4: Due to its hazardous nature, strict safety protocols are essential:

  • Always handle propargyl bromide in a well-ventilated area, preferably a fume hood.

  • Use appropriate personal protective equipment, including gloves and safety glasses.

  • Ground and bond all metal containers during transfer to prevent static electricity, which can be an ignition source.

  • Use spark-free tools.

  • Avoid mild shock, as it can cause explosive decomposition.

  • Consider using a stabilized solution of propargyl bromide in a solvent like toluene to reduce the risk of explosion.

Q5: How does the THP protecting group affect the properties of the intermediate?

A5: The THP group is an acetal that protects the hydroxyl group from reacting under basic or nucleophilic conditions. It generally increases the lipophilicity of the molecule. A significant drawback is that it introduces a new stereocenter, which can lead to the formation of a diastereomeric mixture if the original alcohol is chiral, potentially complicating purification and characterization.

Experimental Protocols

Protocol 1: Synthesis of Mono-propargyl-PEG1-OH

This protocol describes the mono-propargylation of ethylene glycol.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (N2), add a solution of ethylene glycol (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (0.95 equivalents, 60% dispersion in mineral oil) portion-wise over 1 hour, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add a solution of propargyl bromide (1 equivalent) in anhydrous THF dropwise via the dropping funnel over 2 hours, keeping the internal temperature below 10 °C.

  • Quenching and Work-up: Let the reaction warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-propargyl-PEG1-OH.

Protocol 2: THP Protection of Mono-propargyl-PEG1-OH

This protocol details the protection of the remaining hydroxyl group with a THP ether.

  • Preparation: To a solution of mono-propargyl-PEG1-OH (1 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (DHP, 1.2 equivalents).

  • Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by an appropriate scalable method such as liquid-liquid extraction or precipitation.

Visualizations

Synthesis_Workflow cluster_propargylation Step 1: Mono-propargylation cluster_protection Step 2: THP Protection EthyleneGlycol Ethylene Glycol NaH NaH, THF, 0 °C EthyleneGlycol->NaH PropargylBromide Propargyl Bromide, THF NaH->PropargylBromide PropargylPEG1OH Propargyl-PEG1-OH PropargylBromide->PropargylPEG1OH DHP DHP, PPTS, DCM PropargylPEG1OH->DHP PropargylPEG1THP This compound DHP->PropargylPEG1THP

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree cluster_step1_issues Troubleshooting Step 1 cluster_step2_issues Troubleshooting Step 2 Start Low Yield of Final Product? CheckStep1 Check Yield of Propargyl-PEG1-OH Start->CheckStep1 Yes CheckStep2 Check Yield of THP Protection Start->CheckStep2 No, Step 1 is fine IncompleteDeprotonation Incomplete Deprotonation? CheckStep1->IncompleteDeprotonation IncompleteProtection Incomplete Protection? CheckStep2->IncompleteProtection DiPropargylation Di-propargylation? IncompleteDeprotonation->DiPropargylation No Solution1A Use fresh, dry NaH and solvent. IncompleteDeprotonation->Solution1A Yes Solution1B Control stoichiometry and addition rate. DiPropargylation->Solution1B Yes Degradation Product Degradation? IncompleteProtection->Degradation No Solution2A Use fresh catalyst and anhydrous conditions. IncompleteProtection->Solution2A Yes Solution2B Use milder deprotection conditions if applicable. Degradation->Solution2B Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Addressing Steric Hindrance with Propargyl-PEG1-THP in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Propargyl-PEG1-THP linkers in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on overcoming steric hindrance.

Troubleshooting Guides

Encountering challenges in your PROTAC experiments is a common aspect of the research and development process. This section provides guidance on identifying and resolving specific issues you may face when utilizing this compound.

Issue 1: Low or No Target Protein Degradation

One of the most frequent challenges in PROTAC development is observing minimal or no degradation of the target protein. Several factors can contribute to this outcome.

Quantitative Data Summary: Common Causes and Solutions for Poor Degradation

Potential Cause Key Metric/Assay Unfavorable Result Potential Solution Relevant Citation(s)
Inefficient Ternary Complex Formation DC50 / Dmax (Western Blot)High DC50, Low DmaxOptimize linker length and composition. Consider a more flexible linker like this compound to reduce steric clash between the target protein and E3 ligase.[1][2]
Poor Cell Permeability Cellular Target Engagement (e.g., NanoBRET, CETSA)Low target engagement in intact cells compared to permeabilized cells.The hydrophilic nature of the PEG linker in this compound can improve solubility and cell permeability.[3][4]
Steric Hindrance Ternary Complex Modeling/Structural BiologyPredicted clashes between the target protein and E3 ligase.The flexibility of the PEG chain in this compound can allow for a more favorable spatial arrangement, mitigating steric hindrance.[2]
"Hook Effect" Dose-Response Curve (Western Blot)Bell-shaped curve with decreased degradation at high PROTAC concentrations.Perform a wider dose-response experiment to identify the optimal concentration range.
Incorrect E3 Ligase Choice E3 Ligase Expression Analysis (e.g., Western Blot, qPCR)Low or no expression of the chosen E3 ligase in the target cell line.Confirm E3 ligase expression and consider using an alternative E3 ligase ligand.
Low Synthetic Yield or Purity LC-MS, NMRPresence of impurities or low yield of the final PROTAC.Optimize the synthetic route, particularly the click chemistry and deprotection steps. Ensure thorough purification.

Experimental Workflow for Troubleshooting Low Degradation

G start Start with this compound deprotection THP Deprotection (Acidic Conditions) start->deprotection alkyne_linker Propargyl-PEG1-OH deprotection->alkyne_linker click_reaction CuAAC Click Chemistry alkyne_linker->click_reaction azide_ligand Azide-Functionalized Ligand (Warhead or E3 Ligand) azide_ligand->click_reaction protac_intermediate PROTAC Intermediate click_reaction->protac_intermediate final_coupling Coupling to Second Ligand (e.g., Amide Formation) protac_intermediate->final_coupling final_protac Final PROTAC final_coupling->final_protac G POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

References

Technical Support Center: Optimizing PROTAC Efficacy by Modulating Linker Length

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) on the critical role of linker length in PROTAC efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC molecule?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker is the chemical moiety that connects the ligand binding to the POI and the ligand recruiting the E3 ligase.[2][3] It is not merely a passive spacer but plays an active and critical role in the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][4] The linker's length, composition, and rigidity dictate the spatial arrangement of the POI and the E3 ligase within the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.

Q2: How does linker length specifically impact PROTAC efficacy?

The relationship between linker length and PROTAC efficacy is non-linear and often target-dependent. An optimal linker length is crucial for the formation of a stable and productive ternary complex.

  • Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.

  • Too long: A linker that is too long may lead to the formation of unproductive ternary complexes where the lysine residues on the target protein are not correctly positioned for ubiquitination. It can also lead to an increased "hook effect".

  • Optimal length: An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent degradation.

Q3: What are the most common types of linkers used in PROTAC design?

The most prevalent linker motifs in published PROTAC structures are polyethylene glycol (PEG) and alkyl chains of varying lengths.

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. They are synthetically accessible and allow for systematic variation of linker length.

  • PEG Chains: PEG linkers are widely used to improve the solubility and cell permeability of PROTACs. Like alkyl chains, their length can be easily tuned.

  • Rigid Linkers: To reduce the entropic penalty associated with flexible linkers and to pre-organize the PROTAC into a productive conformation, more rigid linkers incorporating elements like alkynes, triazoles, piperazine, or piperidine rings are increasingly being used.

Q4: What is the "hook effect" and how does it relate to linker length?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. While primarily concentration-dependent, linker design can influence the hook effect. A well-designed linker that promotes high cooperativity in ternary complex formation can help mitigate the hook effect, widening the therapeutic window.

Troubleshooting Guide

Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I don't observe any protein degradation.

  • Possible Cause: Suboptimal Linker Length. Even with high binary binding affinities, the linker may not be the appropriate length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the two proteins is critical for ubiquitination.

  • Solution:

    • Synthesize a library of PROTACs with varying linker lengths. Systematically increase and decrease the linker length, for example, by varying the number of alkyl or PEG units. Even minor changes can have a significant impact.

    • Evaluate ternary complex formation directly. Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex with your different linker-length PROTACs.

Problem 2: I am observing a significant "hook effect," which limits the effective concentration range of my PROTAC.

  • Possible Cause: Low Cooperativity in Ternary Complex Formation. The linker may not be optimally pre-organizing the two proteins, leading to a higher propensity for binary complex formation at elevated concentrations.

  • Solution:

    • Perform careful dose-response studies. This will help identify the optimal concentration range for maximizing degradation before the onset of the hook effect.

    • Modify the linker composition. Introduce more rigid elements (e.g., piperazine, triazoles) into the linker. This can reduce the conformational flexibility and pre-organize the PROTAC into a conformation that favors ternary complex formation, potentially increasing cooperativity.

Problem 3: The degradation efficacy (DC50/Dmax) of my PROTAC is poor, even after optimizing the linker length.

  • Possible Cause 1: Poor Physicochemical Properties. The linker contributes significantly to the overall properties of the PROTAC, such as solubility and cell permeability. An otherwise optimal linker in a biochemical assay may result in a PROTAC that cannot efficiently reach its intracellular target.

  • Solution 1:

    • Incorporate hydrophilic moieties. If poor solubility is suspected, consider using PEG linkers or incorporating other polar groups to improve solubility.

    • Assess cell permeability. Conduct cellular uptake assays to determine if the PROTAC is efficiently crossing the cell membrane.

  • Possible Cause 2: Incorrect Attachment Points (Exit Vectors). The points at which the linker is attached to the POI and E3 ligase ligands are crucial. An incorrect exit vector can lead to a non-productive ternary complex geometry, regardless of the linker length.

  • Solution 2:

    • Re-evaluate the linker attachment points. Based on available structural information or computational modeling, identify alternative solvent-exposed positions on the ligands for linker attachment that are less likely to disrupt binding and may allow for a more favorable ternary complex formation.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from different studies, illustrating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation

PROTAC CompoundLinker Length (atoms)IC50 (µM) in MCF7 cells
99> 200
13 16 ~20
1419> 200
1521> 200

Data suggests an optimal linker length of 16 atoms for this specific ERα-targeting PROTAC series.

Table 2: Effect of Linker Length on TBK1 Degradation

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96
2929276

This study highlights that a minimum linker length was required to induce degradation, with efficacy decreasing as the linker became excessively long.

Experimental Protocols

1. Western Blotting for Protein Degradation Quantification

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compounds for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using image analysis software and normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To directly measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex in vitro.

Methodology:

  • Immobilization: Immobilize either the purified target protein or the E3 ligase onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC at various concentrations over the sensor surface to measure its binary binding affinity to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the third component (the protein that was not immobilized) over the sensor surface.

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models. This allows for the quantification of cooperativity.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Linker_Optimization_Workflow Start Start: PROTAC with Initial Linker Synthesize Synthesize Library of PROTACs with Varying Linker Lengths Start->Synthesize Biophysical Biophysical Assays (SPR, ITC) Assess Ternary Complex Formation & Cooperativity Synthesize->Biophysical Cellular Cellular Degradation Assays (Western Blot, etc.) Determine DC50 & Dmax Synthesize->Cellular Decision Optimal Efficacy Achieved? Biophysical->Decision Cellular->Decision End End: Optimized PROTAC Decision->End Yes Modify Modify Linker Composition or Attachment Points Decision->Modify No Modify->Synthesize Linker_Length_Efficacy Too_Short Too Short Linker Steric_Hindrance Steric Hindrance No Ternary Complex Too_Short->Steric_Hindrance Optimal Optimal Linker Length Productive_Complex Stable & Productive Ternary Complex Optimal->Productive_Complex Too_Long Too Long Linker Unproductive_Complex Unproductive Complex &/or Hook Effect Too_Long->Unproductive_Complex Low_Efficacy1 Low Efficacy Steric_Hindrance->Low_Efficacy1 High_Efficacy High Efficacy Productive_Complex->High_Efficacy Low_Efficacy2 Low Efficacy Unproductive_Complex->Low_Efficacy2

References

improving solubility of PROTACs containing Propargyl-PEG1-THP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs containing a Propargyl-PEG1-THP linker.

Frequently Asked Questions (FAQs)

Q1: Why is my PROTAC containing a this compound linker exhibiting poor solubility?

While the polyethylene glycol (PEG) component of your linker is intended to improve hydrophilicity and water solubility, the overall solubility of the final PROTAC molecule is determined by the combined physicochemical properties of the warhead, the linker, and the E3 ligase ligand.[1][2] PROTACs are often large molecules with high molecular weight and significant lipophilicity, placing them "beyond the Rule of Five" and making poor solubility a common challenge.[3][4]

Key factors contributing to the low solubility of your PROTAC may include:

  • High Lipophilicity: The warhead and E3 ligase ligand are often hydrophobic, which can dominate the solubilizing effect of the short PEG1 chain.[5]

  • High Molecular Weight: The large size of PROTACs can lead to poor absorption and distribution.

  • Crystallinity: The solid-state properties of the PROTAC can significantly impact its dissolution rate. Crystalline forms are generally less soluble than amorphous forms.

  • Intramolecular Hydrogen Bonding: The molecule may fold into a conformation that masks polar groups, reducing its interaction with water and decreasing solubility.

Q2: I'm observing precipitation during my experiment. What immediate troubleshooting steps can I take?

If your PROTAC is precipitating from your experimental buffer or media, consider the following immediate actions:

  • Solvent Optimization: Ensure the PROTAC is fully dissolved in a suitable organic solvent (e.g., DMSO) before making the final dilution into your aqueous buffer. Prepare fresh stock solutions for each experiment to avoid issues from freeze-thaw cycles.

  • Concentration Adjustment: High concentrations increase the likelihood of aggregation and precipitation. Try working with a lower concentration of your PROTAC to see if the issue persists.

  • Use of Biorelevant Media: The solubility of PROTACs can be significantly better in biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF) compared to simple aqueous buffers. This suggests that in vivo exposure might be better than predicted by simple buffer solubility.

  • Temperature Control: For some compounds, gentle warming to 37°C and sonication can help improve solubility when preparing solutions. However, conduct all experiments at a consistent, controlled temperature, as temperature fluctuations can cause precipitation.

Q3: How can I structurally modify my PROTAC to enhance its solubility?

If formulation strategies are insufficient, rational modification of the PROTAC structure may be necessary. The linker is often the most flexible component for optimization.

  • Increase Linker Polarity: While you are already using a PEG linker, consider increasing its length (e.g., PEG3, PEG4). Longer PEG chains can improve hydrophilicity and solubility. However, be aware that excessively long linkers can sometimes decrease potency.

  • Incorporate Ionizable Groups: Introducing basic nitrogen-containing groups, such as piperazines or pyridines, into the linker can significantly increase aqueous solubility.

  • Modify the E3 Ligase Ligand: Some E3 ligase ligands have better physicochemical properties than others. For example, CRBN-based PROTACs tend to be closer to the "Rule of Five" space than VHL-based ones and may offer better pharmacokinetic properties. Introducing solubilizing groups into the VHL ligand moiety has also been shown to be an effective strategy.

Q4: What formulation strategies can improve the solubility of my existing PROTAC without chemical modification?

Several formulation techniques can be employed to enhance the solubility and dissolution of poorly soluble compounds.

  • Amorphous Solid Dispersions (ASDs): This is a well-established technique for improving the oral delivery of poorly soluble drugs. By dispersing the PROTAC in an amorphous state within a polymer matrix, it is possible to achieve a supersaturated solution, which can enhance absorption. This has been shown to be a promising approach for PROTACs.

  • Co-solvents and Excipients: The use of co-solvents or excipients like Tween 80 or Carboxymethyl cellulose can help formulate PROTACs for in vitro and in vivo studies.

  • Nanoformulations: Advanced drug delivery systems, such as lipid nanoparticles or polymeric micelles, can encapsulate the PROTAC, improving its stability, solubility, and distribution.

Troubleshooting Guide: Decision Workflow for Solubility Issues

This workflow provides a logical path for addressing solubility problems with your PROTAC.

G start_node PROTAC Precipitates During Experiment check_basics Step 1: Basic Checks - Re-prepare fresh stock - Check solvent purity - Confirm concentration start_node->check_basics formulation Step 2: Formulation Strategy - Use co-solvents - Test in FaSSIF/FeSSIF - Prepare Amorphous Solid  Dispersion (ASD) check_basics->formulation Issue Persists resolved Issue Resolved check_basics->resolved Issue Resolved redesign Step 3: Chemical Modification - Lengthen PEG chain - Add ionizable groups - Modify Warhead/E3 Ligand formulation->redesign Issue Persists formulation->resolved Issue Resolved redesign->resolved

Caption: A step-by-step workflow for troubleshooting PROTAC solubility.

Quantitative Data Summary

The following table summarizes data from a study on the PROTAC ARCC-4, demonstrating the effectiveness of Amorphous Solid Dispersions (ASDs) in improving drug release compared to the pure compound or a simple physical mixture (PM).

FormulationDrug Load (% w/w)Polymer ExcipientResult
Physical Mixture (PM)10%HPMCASNo improvement in dissolution
ASD 10% HPMCAS Pronounced supersaturation without precipitation
Physical Mixture (PM)20%HPMCASNo improvement in dissolution
ASD 20% HPMCAS Pronounced supersaturation without precipitation
Physical Mixture (PM)10%Eudragit L 100-55No improvement in dissolution
ASD 10% Eudragit L 100-55 Pronounced supersaturation without precipitation

Table based on findings for the PROTAC ARCC-4. HPMCAS (Hydroxypropyl methylcellulose acetate succinate) is a polymer used in ASDs.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)

This protocol determines the equilibrium solubility of a PROTAC in a specific buffer.

Materials and Equipment:

  • PROTAC compound

  • Phosphate buffer (e.g., 0.05 M, pH 6.8) or other desired media

  • DMSO (or other suitable stock solvent)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge capable of >10,000 x g

  • HPLC or UPLC system for quantification

Procedure:

  • Add an excess amount of the solid PROTAC compound to a glass vial containing a known volume (e.g., 1 mL) of the selected buffer.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 31,000 x g for 30 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • Dilute the supernatant appropriately with mobile phase or a suitable solvent.

  • Quantify the concentration of the dissolved PROTAC using a validated HPLC/UPLC method with a standard calibration curve.

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This is a common lab-scale method to prepare ASDs for initial screening.

Materials and Equipment:

  • PROTAC compound

  • Polymer (e.g., HPMCAS, PVP)

  • Volatile organic solvent (e.g., acetone, methanol) capable of dissolving both the PROTAC and the polymer.

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired drug loading (e.g., 10% w/w). For a 100 mg total sample, this would be 10 mg of PROTAC and 90 mg of polymer.

  • Completely dissolve both the PROTAC and the polymer in a minimal amount of the chosen volatile solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure. The bath temperature should be kept low to minimize thermal degradation.

  • Once a solid film is formed, transfer the flask to a vacuum oven.

  • Dry the solid under high vacuum at a moderate temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.

  • The resulting solid is the ASD, which can be gently scraped from the flask and stored in a desiccator. The amorphous nature should be confirmed using techniques like XRPD or DSC.

PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation.

G POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degrades POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Technical Support Center: Propargyl-PEG1-THP-Mediated Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG1-THP-mediated bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this specific bioconjugation workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains three key components:

  • A propargyl group , which contains a terminal alkyne for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2]

  • A short polyethylene glycol (PEG) spacer (PEG1) to enhance solubility and provide spatial separation between conjugated molecules.[3][4]

  • A tetrahydropyranyl (THP) group , which acts as a protecting group for a hydroxyl functionality.[5]

Its primary application is in bioconjugation, particularly in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs), where precise, stable linkages are required. The propargyl group allows for the covalent attachment to azide-containing molecules via CuAAC.

Q2: What are the main advantages of using a PEG linker in bioconjugation?

PEG linkers offer several benefits in bioconjugation, including:

  • Improved Solubility : The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous buffers.

  • Reduced Immunogenicity : PEGylation can mask epitopes on biomolecules, potentially lowering the immune response.

  • Enhanced Stability : PEG linkers can protect conjugated biomolecules from enzymatic degradation.

  • Reduced Non-Specific Binding : The hydrophilic PEG chain can minimize non-specific interactions with other proteins or surfaces.

  • Increased Hydrodynamic Radius : This can lead to a longer circulation half-life in vivo.

Q3: Why is the THP protecting group used and when should it be removed?

The THP group protects a hydroxyl functional group, preventing it from participating in unintended side reactions during the synthesis and conjugation process. THP is stable under basic, nucleophilic, and organometallic conditions. It is, however, readily removed under acidic conditions to reveal the free hydroxyl group for subsequent reactions or to yield the final desired molecule. Deprotection is typically performed after the CuAAC reaction.

Q4: Can the THP protecting group introduce complications in my experiments?

Yes, a significant pitfall of the THP protecting group is the introduction of a new stereocenter upon reaction with an alcohol. If the molecule being protected is already chiral, this will result in the formation of a diastereomeric mixture, which can complicate purification and characterization (e.g., NMR analysis) due to the different physicochemical properties of the diastereomers.

Troubleshooting Guides

Problem 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Low yields are a common issue in CuAAC reactions. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting/Optimization Strategy
Catalyst Inactivation (Cu(I) Oxidation) The Cu(I) catalyst is easily oxidized to the inactive Cu(II) state. To mitigate this: - Use degassed solvents and buffers. - Work under an inert atmosphere (e.g., nitrogen or argon). - Include a reducing agent like sodium ascorbate to regenerate Cu(I) in situ.
Glaser-Hay Side Reaction This is an oxidative homocoupling of the alkyne starting material. To minimize this side reaction: - Thoroughly degas all reaction components. - Maintain a low concentration of the alkyne if possible.
Steric Hindrance The PEG chain, while beneficial, can sterically hinder the alkyne and azide groups, slowing down the reaction. - Consider using a longer PEG linker to increase the distance between the reactive group and the bulk of the molecule. - Optimize reaction time and temperature.
Copper Sequestration Other functional groups in your biomolecule (e.g., thiols, histidines) can chelate the copper catalyst, rendering it inactive. - Use a copper-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to protect the copper catalyst. A 1:5 molar ratio of copper to ligand is often recommended.
Incompatible Buffer Certain buffer components can interfere with the reaction. For example, Tris buffer can act as a competitive ligand for copper. - Use compatible buffers such as phosphate, carbonate, or HEPES in the pH range of 6.5-8.0.
Problem 2: Difficulty with THP Deprotection

Inefficient or incomplete removal of the THP group can lead to a heterogeneous final product.

Potential Cause Troubleshooting/Optimization Strategy
Inappropriate Acidic Conditions The THP group is labile under acidic conditions, but the specific acid and solvent system are crucial. - Common deprotection conditions include acetic acid in a THF/water mixture or pyridinium p-toluenesulfonate (PPTS) in ethanol. - For acid-sensitive substrates, milder Lewis acids can be used. Iron(III) tosylate in methanol has also been reported as a mild deprotection catalyst.
Side Reactions During Deprotection The carbocation intermediate formed during deprotection can be attacked by the solvent. - Using water as a co-solvent can lead to the formation of a hemiacetal that opens to a linear aldehyde. - Using an alcohol as a solvent (e.g., methanol) will result in the formation of a methyl-substituted THP ether. Choose the solvent system carefully based on the desired outcome.
Incomplete Reaction The deprotection reaction may not have gone to completion. - Monitor the reaction progress using techniques like TLC or LC-MS. - Increase the reaction time or temperature if necessary, but be mindful of the stability of your molecule.
Problem 3: Purification and Analysis Challenges

Isolating the desired bioconjugate and verifying its structure can be challenging.

Potential Cause Troubleshooting/Optimization Strategy
Heterogeneous Product Mixture The reaction may produce a mix of unreacted starting materials, the desired conjugate, and byproducts. PEGylated compounds often result in complex mixtures. - Purification: Employ appropriate chromatography techniques. Size-exclusion chromatography (SEC) is effective for removing unreacted small molecules. Ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) can separate species based on charge and hydrophobicity, respectively. Reverse-phase HPLC (RP-HPLC) is also widely used for purifying peptides and proteins.
Difficulty in Characterization Confirming the structure and purity of the final conjugate is essential. - Analysis: Use a combination of analytical techniques. LC-MS is invaluable for determining the molecular weight of the conjugate and calculating the drug-to-antibody ratio (DAR). Peptide mapping can identify the specific sites of conjugation.
Non-Specific Binding PEG is known to reduce non-specific binding, but it can still occur, leading to purification difficulties and inaccurate results. - Optimize buffer conditions (e.g., ionic strength, pH). - Include blocking agents in assays where non-specific binding is a concern.

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This is a starting point and requires optimization for specific substrates.

  • Prepare Stock Solutions:

    • This compound-containing molecule: 10 mg/mL in degassed PBS or another suitable buffer.

    • Azide-containing molecule: 10 mM in degassed DMSO or PBS.

    • Copper(II) sulfate (CuSO₄): 100 mM in water.

    • Sodium Ascorbate: 1 M in water (prepare fresh).

    • THPTA ligand: 200 mM in water.

  • Reaction Setup (for a 1 mL final volume):

    • In a microcentrifuge tube, add the this compound-containing molecule and the azide-containing molecule to achieve the desired molar ratio.

    • Prepare a premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA. Add this to the reaction mixture.

    • Vortex gently.

  • Initiate the Reaction:

    • Add 20 µL of the freshly prepared 1 M sodium ascorbate solution.

  • Incubation:

    • Incubate at room temperature for 1-4 hours with gentle mixing. Protect from light if any components are photosensitive.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or HPLC.

    • Once complete, quench the reaction with a chelating agent like EDTA and proceed with purification (e.g., SEC, dialysis).

General Protocol for THP Deprotection
  • Dissolve the THP-protected compound in a suitable solvent mixture. A common system is a 3:1:1 mixture of acetic acid, THF, and water.

  • Stir the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected product using flash chromatography if necessary.

Visualizations

G Troubleshooting Logic for Low CuAAC Yield start Low CuAAC Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_side_reactions Investigate Side Reactions start->check_side_reactions check_sterics Assess Steric Hindrance start->check_sterics check_buffer Verify Buffer Compatibility start->check_buffer solution_catalyst Degas Solvents Add Reducing Agent (Ascorbate) Use Ligand (THPTA) check_catalyst->solution_catalyst solution_side_reactions Thoroughly Degas Reagents Optimize Reactant Concentrations check_side_reactions->solution_side_reactions solution_sterics Increase Reaction Time/Temp Use Longer PEG Linker check_sterics->solution_sterics solution_buffer Use PBS, HEPES, or Carbonate Buffer Avoid Tris Buffer check_buffer->solution_buffer

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

G This compound Bioconjugation Workflow cluster_synthesis Synthesis & Conjugation cluster_deprotection Deprotection cluster_analysis Purification & Analysis start_mol This compound Linker cuaac CuAAC Click Reaction (+ Cu(I), Ligand, Reductant) start_mol->cuaac azide_mol Azide-Containing Biomolecule azide_mol->cuaac thp_conjugate THP-Protected Conjugate cuaac->thp_conjugate deprotection Acidic Deprotection (e.g., AcOH/THF/H2O) thp_conjugate->deprotection final_conjugate Final Bioconjugate deprotection->final_conjugate purification Purification (SEC, IEX, HIC) final_conjugate->purification analysis Analysis (LC-MS, HPLC) purification->analysis final_product Purified & Characterized Product analysis->final_product

Caption: Experimental workflow for this compound bioconjugation.

References

Technical Support Center: Enhancing Metabolic Stability of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for enhancing the metabolic stability of PEGylated linkers in bioconjugates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of metabolic degradation for PEGylated linkers?

A1: PEGylated linkers are susceptible to degradation through two primary mechanisms:

  • Enzymatic Cleavage: This is the most common pathway, where specific enzymes cleave labile bonds within the linker structure. Common enzymes include proteases (like Cathepsin B), esterases, and peptidases that recognize and hydrolyze specific sequences or functional groups such as peptides and esters.[1][2] For instance, linkers containing sequences like Val-Cit (valine-citrulline) or GFLG (glycine-phenylalanine-leucine-glycine) are designed to be cleaved by lysosomal proteases inside a target cell.[3] However, premature cleavage can occur in systemic circulation due to plasma enzymes.

  • Hydrolytic Degradation: This is a chemical process where bonds are cleaved by reaction with water. The rate of hydrolysis is highly dependent on the local pH and the chemical nature of the linker.[4] For example, linkers containing ester bonds are more susceptible to hydrolysis, especially at non-physiological pH, compared to more stable amide bonds.[4]

Q2: How does the choice of conjugation chemistry and PEG chain length affect linker stability?

A2: The conjugation chemistry and PEG length are critical determinants of stability:

  • Conjugation Chemistry: The bond connecting the PEG linker to the protein or payload significantly impacts stability. For example, maleimide-based conjugation to cysteine residues can sometimes be reversible, leading to payload deconjugation. Thioether bonds formed from this reaction are generally stable, but linker stability must be carefully evaluated.

  • PEG Chain Length & Structure: The length and branching of the PEG chain influence stability primarily through steric hindrance. Longer or branched PEG chains can physically shield a nearby cleavable bond from enzymatic attack, thereby increasing the conjugate's half-life. However, an excessively long PEG chain can also hinder the conjugate's ability to bind to its target. The positioning and configuration of the PEG unit must be carefully tuned to balance stability and function.

Q3: What are the standard in vitro assays to predict the in vivo metabolic stability of my PEGylated conjugate?

A3: Two primary in vitro assays are essential for predicting in vivo stability:

  • Plasma Stability Assay: This assay assesses the stability of the conjugate in a physiological environment by incubating it in plasma from relevant species (e.g., human, mouse, rat) at 37°C. Samples are taken at various time points and analyzed by methods like ELISA or LC-MS/MS to quantify the amount of intact conjugate, released payload, or changes in the drug-to-antibody ratio (DAR). It is a crucial first step to identify conjugates that are grossly unstable in circulation.

  • Liver Microsomal Stability Assay: This assay evaluates a compound's susceptibility to metabolism by liver enzymes, particularly the cytochrome P450 (CYP) system. The conjugate is incubated with liver microsomes (subcellular fractions containing metabolic enzymes) and a cofactor like NADPH. The rate of disappearance of the parent compound is measured over time to calculate parameters like half-life and intrinsic clearance, which helps predict hepatic clearance in vivo.

Section 2: Troubleshooting Guide

Problem 1: My PEGylated conjugate shows rapid clearance and a short half-life in vivo.
  • Potential Cause 1: Premature Enzymatic Cleavage

    • Explanation: A linker designed for intracellular cleavage may be susceptible to enzymes present in the bloodstream (e.g., plasma proteases, esterases).

    • Solution: Modify the linker design to enhance stability.

      • Introduce Steric Hindrance: Flank the cleavable site with bulky amino acids or chemical groups. This physically blocks enzymes from accessing the cleavage site.

      • Incorporate Non-natural Amino Acids: Replace standard amino acids in a peptide linker with non-natural counterparts, which are often poor substrates for common proteases.

      • Alter PEG Configuration: Increase the length or branching of the PEG chain near the cleavage site to provide a steric shield.

  • Potential Cause 2: Accelerated Blood Clearance (ABC) Phenomenon

    • Explanation: Upon repeated injections, the immune system can generate anti-PEG antibodies (typically IgM), which bind to the PEGylated conjugate and cause its rapid uptake and clearance by the liver and spleen. This is a significant issue for multi-dose therapies.

    • Solution:

      • Modify PEG Structure: Use branched or "forked" PEG architectures, which have shown reduced immunogenicity compared to linear PEG.

      • Optimize Dosing Regimen: The ABC phenomenon is dose-dependent. Higher initial doses may induce immune tolerance and prevent the generation of anti-PEG antibodies for subsequent doses.

      • Pre-infusion with Free PEG: Administering a high molecular weight "free" PEG before dosing the conjugate can saturate circulating anti-PEG antibodies, preventing them from binding to the therapeutic.

  • Potential Cause 3: Linker Instability at Physiological pH

    • Explanation: Certain chemical bonds, like some esters or hydrazones, may be insufficiently stable at the physiological pH of 7.4, leading to non-enzymatic hydrolysis.

    • Solution: Replace hydrolytically labile linkers with more robust alternatives. For example, substitute an ester linkage with a more stable amide or ether bond.

Data Presentation: Impact of Linker Modification on Stability

The following table summarizes illustrative data on how different strategies can impact the in vivo half-life of a PEGylated conjugate.

Linker DesignModification StrategyRationaleIllustrative In Vivo Half-life (Mouse)
Control: Linear PEG4 - Val-Cit - PABCStandard Cleavable LinkerBaseline for comparison24 hours
Design A: Linear PEG4 - D-Val -Cit - PABCNon-natural Amino AcidD-Valine is resistant to many proteases.72 hours
Design B: Linear PEG12 - Val-Cit - PABCIncreased Steric HindranceLonger PEG chain shields the cleavage site.60 hours
Design C: Branched PEG24 - Val-Cit - PABCIncreased Steric Hindrance & Reduced ImmunogenicityBranched structure provides superior shielding.96 hours

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Objective: To determine the stability of a PEGylated conjugate in plasma by monitoring the concentration of intact conjugate over time.

  • Methodology:

    • Preparation: Thaw pooled plasma (e.g., human, mouse) from multiple donors at 37°C. Prepare a stock solution of the test conjugate in a suitable buffer (e.g., PBS).

    • Incubation: Spike the test conjugate into the plasma to a final concentration of 1-10 µM. Ensure the final concentration of the vehicle (e.g., DMSO) is low (<0.5%).

    • Time Points: Incubate the mixture at 37°C with gentle agitation. Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, 48 hours).

    • Reaction Quenching: Immediately stop the reaction at each time point by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. This precipitates plasma proteins.

    • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

    • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the intact conjugate.

    • Data Analysis: Plot the percentage of remaining conjugate against time. Calculate the half-life (t½) by fitting the data to a first-order decay model.

Protocol 2: Liver Microsomal Stability Assay
  • Objective: To evaluate the metabolic stability of a conjugate in the presence of liver enzymes, primarily Cytochrome P450s.

  • Methodology:

    • Reagent Preparation: Thaw human or mouse liver microsomes (HLM/MLM) on ice and dilute to a working concentration (e.g., 0.5-1.0 mg/mL) in a phosphate buffer (pH 7.4). Prepare a NADPH-regenerating system solution.

    • Incubation Mixture: In a 96-well plate, add the buffer, the test conjugate (final concentration typically 1-3 µM), and the microsomal solution. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.

    • Time Points: Incubate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot to a new plate containing an ice-cold quenching solution (e.g., acetonitrile with an internal standard).

    • Sample Processing: Centrifuge the plate to pellet the microsomes and precipitated proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent conjugate.

    • Data Analysis: Plot the natural logarithm of the percentage of remaining conjugate versus time. The slope of the linear regression is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Section 4: Visualizations

Workflow_Troubleshooting cluster_0 Phase 1: Initial Observation & In Vitro Screening cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Strategy & Re-design Start Problem: Rapid In Vivo Clearance of PEGylated Conjugate Plasma_Assay Perform In Vitro Plasma Stability Assay Start->Plasma_Assay Microsome_Assay Perform Liver Microsomal Stability Assay Start->Microsome_Assay Plasma_Result Result: Stable or Unstable? Plasma_Assay->Plasma_Result Microsome_Result Result: Stable or Unstable? Microsome_Assay->Microsome_Result Redesign_Linker Modify Linker: - Steric Hindrance - Non-natural AAs Plasma_Result->Redesign_Linker Unstable Check_ABC Investigate ABC Phenomenon: - Anti-PEG Antibody Assay - Dose-response Study Plasma_Result->Check_ABC Stable Microsome_Result->Redesign_Linker Unstable Microsome_Result->Check_ABC Stable End Optimized Candidate for In Vivo Testing Redesign_Linker->End Redesign_PEG Modify PEG: - Increase Length/Branching - Alter Architecture Redesign_PEG->End Check_ABC->Redesign_PEG

Caption: Workflow for troubleshooting rapid in vivo clearance.

Linker_Stabilization_Strategies cluster_0 Problem: Labile Linker cluster_1 Solution: Strategic Modifications cluster_2 Outcome: Enhanced Stability Unstable_Linker Enzyme -> [Cleavable Site] <- Linker Strategy1 Strategy 1: Steric Hindrance Add bulky chemical groups or non-natural amino acids adjacent to the cleavage site to physically block enzyme access. Unstable_Linker->Strategy1 Strategy2 Strategy 2: PEG Shielding Increase the length or branching of the PEG chain. The hydrated PEG cloud sterically protects the linker from enzymatic attack. Unstable_Linker->Strategy2 Stable_Linker Enzyme -X-> [Protected Site] <- Stable Linker Strategy1->Stable_Linker Strategy2->Stable_Linker

Caption: Strategies to enhance linker stability via steric protection.

References

Validation & Comparative

Propargyl-PEG1-THP in PROTAC Efficiency: A Comparative Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. Among the diverse linker chemistries, polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and permeability. This guide provides a comparative analysis of the Propargyl-PEG1-THP linker versus other common PEG linkers in the context of PROTAC efficiency, supported by representative experimental data and detailed protocols.

Understanding the this compound Linker

The this compound linker is a specialized chemical tool for PROTAC synthesis, characterized by three key components:

  • Propargyl group: This terminal alkyne functional group is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the modular and reliable assembly of PROTACs.

  • PEG1: This denotes a single ethylene glycol unit, providing a short, hydrophilic spacer. The hydrophilicity of the PEG unit can improve the solubility of the PROTAC molecule, a common challenge for these relatively large bifunctional molecules.

  • THP (Tetrahydropyran) group: This is a protecting group for an alcohol functionality within the linker structure. Protecting groups are essential during multi-step chemical syntheses to prevent unwanted side reactions. The THP group is stable under many reaction conditions but can be readily removed when needed, typically under acidic conditions.

Comparison with Other PEG Linkers

The choice of a PEG linker in a PROTAC significantly impacts its biological activity. The comparison below outlines key considerations when evaluating this compound against other PEG linkers with varying lengths and functionalities.

Key Performance Parameters:

  • DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax (maximum degradation): The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax indicates greater efficacy.

Linker TypeKey FeaturesAdvantagesDisadvantagesRepresentative DC50Representative Dmax
This compound Short PEG chain (n=1), "clickable" propargyl group, THP protecting group.Facilitates modular and efficient "click chemistry" synthesis. Short linker length can be optimal for certain target-E3 ligase pairs, leading to potent degradation.The short length may not be sufficient to span the distance between some target proteins and E3 ligases, leading to reduced efficiency. The synthetic route involves protection and deprotection steps.10 - 100 nM>90%
Short-chain PEGs (n=2-4) Hydrophilic spacers of varying short lengths.Can improve aqueous solubility. Systematic variation of length allows for empirical optimization of ternary complex formation.May not be long enough for all target-E3 ligase pairs. Can still be associated with the "hook effect" where excessively high concentrations lead to reduced degradation.5 - 50 nM>95%
Long-chain PEGs (n>4) Extended hydrophilic spacers.Can bridge larger distances between the target protein and E3 ligase. May enhance solubility and cell permeability to a greater extent.Increased flexibility can sometimes lead to a less stable ternary complex. Can be associated with reduced potency and potential for off-target effects.50 - 500 nM70 - 90%
Functionalized PEGs (e.g., with acidic or basic moieties) PEG chains with additional chemical functionalities.Can be used to modulate the overall physicochemical properties of the PROTAC, such as charge and lipophilicity, to improve cell permeability or target engagement.Synthesis can be more complex. The added functionality could potentially interfere with target or E3 ligase binding if not positioned correctly.Varies widely based on functionalityVaries widely based on functionality

Note: The DC50 and Dmax values presented are representative and can vary significantly depending on the specific target protein, E3 ligase, cell line, and experimental conditions.

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 Target-binding Ligand (with Azide) Propargyl_Linker This compound Ligand2 E3 Ligase Ligand Click_Reaction CuAAC 'Click' Reaction Deprotection THP Deprotection Final_PROTAC Final PROTAC Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment (Dose Response) Cell_Lysis Cell Lysis Western_Blot Western Blot Data_Analysis Data Analysis (DC50 & Dmax)

Experimental Protocols

Protocol 1: PROTAC Synthesis via Click Chemistry

This protocol provides a general method for synthesizing a PROTAC using a propargyl-functionalized linker and an azide-modified binding ligand.

Materials:

  • Azide-functionalized target-binding ligand

  • This compound linker

  • E3 ligase ligand with a suitable functional group for coupling (e.g., carboxylic acid)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvents (e.g., DMF, DMSO)

  • Reagents for amide coupling (e.g., HATU, DIPEA)

  • Reagents for THP deprotection (e.g., mild acid like pyridinium p-toluenesulfonate (PPTS))

  • Purification supplies (e.g., HPLC)

Procedure:

  • Click Reaction:

    • Dissolve the azide-functionalized target-binding ligand and this compound linker in a suitable solvent (e.g., DMF/water mixture).

    • Add a solution of copper(II) sulfate and sodium ascorbate to catalyze the reaction.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting triazole-linked intermediate.

  • THP Deprotection:

    • Dissolve the purified intermediate in a suitable solvent (e.g., methanol).

    • Add a mild acid catalyst (e.g., PPTS).

    • Stir at room temperature until the THP group is removed, as confirmed by LC-MS.

    • Purify the deprotected intermediate.

  • Coupling to E3 Ligase Ligand:

    • Dissolve the deprotected intermediate and the E3 ligase ligand in an anhydrous solvent (e.g., DMF).

    • Add coupling reagents (e.g., HATU and DIPEA).

    • Stir the reaction at room temperature until amide bond formation is complete.

    • Purify the final PROTAC product by HPLC.

Protocol 2: Determination of DC50 and Dmax by Western Blot

This protocol describes how to quantify the degradation of a target protein in cells treated with a PROTAC.[1]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (DMSO).

    • Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then add lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The this compound linker offers a valuable tool for the modular synthesis of PROTACs via "click chemistry." Its short PEG chain can be advantageous for specific target-E3 ligase pairs where a constrained conformation is beneficial for ternary complex formation. However, the optimal PEG linker is highly dependent on the specific biological system under investigation. A systematic approach, comparing a range of PEG linker lengths and compositions, is crucial for the development of highly potent and efficacious PROTACs. The experimental protocols provided herein offer a foundation for researchers to conduct such comparative studies and advance the design of next-generation protein degraders.

References

The Great Divide: A Comparative Guide to Short- and Long-Chain PEG Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene glycol (PEG) linker length influences the performance of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.

In the rapidly advancing field of targeted protein degradation, the linker connecting the target-binding warhead and the E3 ligase ligand in a PROTAC is a critical determinant of its success. Among the most utilized linkers, PEG chains offer hydrophilicity and tunable lengths. This guide provides an objective comparison of short- versus long-chain PEG linkers, summarizing key quantitative data and providing detailed methodologies for the cited experiments to aid in rational PROTAC design.

The Balancing Act: How PEG Linker Length Dictates PROTAC Performance

The length of a PEG linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is crucial for inducing efficient ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long may result in a non-productive complex due to increased flexibility and a higher entropic penalty upon binding.[2][3] Therefore, the ideal PEG linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical optimization.[3]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from studies on two key therapeutic targets, Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), showcasing the impact of varying PEG linker lengths on degradation efficacy.

Table 1: Impact of PEG Linker Length on BTK Degradation
PROTACLinker Composition/LengthCell LineDC50 (nM)Dmax (%)Reference
PTD1Long PEG linkerRamos1.8 ± 0.5>95
PTD2Medium PEG linkerRamos1.1 ± 0.3>95
PTD4Short PEG linkerRamos0.8 ± 0.2>95
PTD10Shortest PEG linkerRamos0.5 ± 0.2>95
DBt-3PEG-3TMD8>1Partial
DBt-4PEG-6TMD8>1Partial
DBt-5PEG-12TMD855>90

Note: The terms "long", "medium", and "short" for PTD compounds are relative within that specific study. For the DBt series, the number following PEG indicates the number of ethylene glycol units.

In one study, a clear trend was observed where shorter PEG linkers led to more potent BTK degradation, with the PROTAC bearing the shortest linker (PTD10) exhibiting the lowest DC50 value. However, another study on DCAF1-recruiting BTK PROTACs found that a longer PEG-12 linker (DBt-5) was significantly more effective at inducing BTK degradation than shorter PEG-3 and PEG-6 linkers. This highlights the context-dependent nature of optimal linker length.

Table 2: Impact of PEG Linker Length on BRD4 Degradation
PROTAC SeriesLinker Composition/LengthE3 LigaseCell LineDC50 (µM)Reference
CRBN-based0 PEG unitsCRBNH661< 0.5
CRBN-based1-2 PEG unitsCRBNH661> 5
CRBN-based4-5 PEG unitsCRBNH661< 0.5
VHL-basedIncreasing PEG lengthVHLH661Potency decreased
CRBN-based10-12 atoms (PEG/hydrocarbon)CRBNMDA-MB-231Efficient degradation

The data for BRD4 degraders reveals a more complex relationship between linker length and efficacy. For CRBN-recruiting PROTACs, one study intriguingly found that both very short (0 PEG units) and longer (4-5 PEG units) linkers resulted in potent degradation, while intermediate lengths (1-2 PEG units) were significantly less effective. In contrast, for VHL-recruiting PROTACs in the same study, degradation potency decreased as the linker length increased. Another study concluded that for their series of CRBN-based BRD4 degraders, linkers with a total length of 10-12 atoms, which could be a mix of PEG and hydrocarbon moieties, were the most efficient.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for determining protein degradation.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (e.g., BTK, BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Ternary->PROTAC recycled Ternary->E3 Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling Recycling

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow Western Blot Experimental Workflow for DC50 Determination cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis a Seed cells in 6-well plates b Incubate overnight a->b c Treat with serial dilutions of PROTAC b->c d Lyse cells in RIPA buffer c->d e Quantify protein concentration (BCA assay) d->e f SDS-PAGE e->f g Transfer to PVDF membrane f->g h Block and incubate with primary antibody g->h i Incubate with secondary antibody h->i j Detect signal (ECL) i->j k Quantify band intensity j->k l Normalize to loading control k->l m Generate dose-response curve l->m n Determine DC50 and Dmax m->n

Caption: Western Blot Experimental Workflow.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to evaluate PROTAC efficacy.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells (e.g., Ramos, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the PROTAC compound in complete growth medium. The final DMSO concentration should be kept constant and not exceed 0.5%.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.15 nM to 3000 nM) for a specified time (e.g., 17-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK, anti-BRD4) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Data Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol is used to measure the kinetics and affinity of PROTAC-induced ternary complex formation.

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified recombinant target protein, E3 ligase (e.g., VHL or CRBN complex), and PROTACs.

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

2. E3 Ligase Immobilization:

  • Activate the sensor chip surface according to the manufacturer's protocol.

  • Immobilize the E3 ligase onto the sensor chip surface to a target response level.

  • Deactivate any remaining active esters with ethanolamine.

3. Binary Interaction Analysis:

  • To determine the binding of the PROTAC to the immobilized E3 ligase, inject a series of PROTAC concentrations over the sensor surface and a reference flow cell.

  • To determine the binding of the PROTAC to the target protein, a competitive binding assay or a direct immobilization of the target protein can be performed.

4. Ternary Complex Analysis:

  • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these mixtures over the immobilized E3 ligase surface.

  • The resulting sensorgrams will show the binding of the PROTAC-target protein binary complex to the E3 ligase, representing the formation of the ternary complex.

5. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data.

  • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

  • Calculate the cooperativity factor (α), which is the ratio of the KD of the binary interaction (PROTAC to E3 ligase) to the KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The presented data underscores that there is no universal optimal linker length; rather, it is a target- and E3 ligase-dependent parameter that must be empirically determined. While shorter PEG linkers have proven more effective for certain targets like BTK in specific contexts, longer linkers have been shown to be necessary for others. The complex, non-linear relationship observed with BRD4 degraders further emphasizes the need for systematic evaluation of a range of linker lengths for each new PROTAC system. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the intricacies of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Analysis of Click Chemistry Efficiency with Different Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a powerful and versatile tool in chemical biology, drug discovery, and materials science, prized for its high efficiency, selectivity, and biocompatibility. The choice of linker, the molecular bridge connecting two entities, is a critical determinant of the success of a click chemistry reaction. This guide provides an objective comparison of the performance of different linkers in the most common click chemistry reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific applications.

Key Click Chemistry Reactions at a Glance

The three most prevalent types of click chemistry reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction. Each possesses distinct advantages and is suited for different applications.

  • CuAAC: This reaction is the cornerstone of click chemistry, known for its high yields and reaction rates.[1] It involves the reaction of an azide with a terminal alkyne, catalyzed by a copper(I) species.[1] The resulting triazole linkage is highly stable.[2]

  • SPAAC: As a copper-free alternative, SPAAC is ideal for applications in living systems where the cytotoxicity of copper is a concern.[3] This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide.[4]

  • IEDDA: This reaction boasts the fastest kinetics among the common click reactions, proceeding rapidly without the need for a catalyst. It involves the cycloaddition of an electron-poor diene, such as a tetrazine, with an electron-rich dienophile.

Quantitative Comparison of Click Chemistry Efficiency

The efficiency of a click chemistry reaction is influenced by several factors, including the intrinsic reactivity of the functional groups, the structure of the linker, the solvent, and the presence of catalysts or ligands. The following tables summarize quantitative data on the performance of different linkers in CuAAC, SPAAC, and IEDDA reactions.

Table 1: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Various Linkers
Linker TypeAlkyne StructureAzide StructureTypical Reaction ConditionsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reported Yield (%)Reference(s)
Aliphatic Propargyl groupPrimary alkyl azideCuSO₄, Sodium Ascorbate, water/t-BuOH10 - 100>95%
PEGylated PEG-alkyneAzide-functionalized moleculeCuSO₄, THPTA, PBS1 - 1090-98%
Electron-poor PropiolamideBenzyl azideCuSO₄, BimPy₂, CH₃CN/H₂O100 - 1000>90%
Aromatic PhenylacetyleneAryl azideCuBr, TBTA, DMF1 - 1085-95%

Note: The use of ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst and increase reaction rates.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Different Cyclooctynes
Cyclooctyne LinkerStructureAzide StructureTypical Reaction ConditionsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reported Yield (%)Reference(s)
DIBO DibenzocyclooctynolBenzyl azidePBS, 37°C~0.3>90%
DBCO DibenzocyclooctynePrimary alkyl azideDMSO, Room Temp.~0.1>95%
BCN Bicyclo[6.1.0]nonyneAzido-PEGPBS, 37°C~0.0185-95%
DIFO Difluorinated cyclooctyneBenzyl azideCH₃CN, 25°C~1.0>90%

Note: The reactivity of cyclooctynes in SPAAC is driven by ring strain. Modifications to the cyclooctyne structure, such as the introduction of fluorine atoms, can significantly increase the reaction rate.

Table 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Efficiency
Diene (Linker)Dienophile (Linker)Typical Reaction ConditionsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reported Yield (%)Reference(s)
Tetrazine trans-Cyclooctene (TCO)PBS, 37°C10³ - 10⁶>99%
Tetrazine NorborneneWater, Room Temp.1 - 100>95%
Tetrazine Bicyclononyne (BCN)PBS, 37°C~1>90%

Note: IEDDA reactions between tetrazines and strained alkenes like trans-cyclooctene (TCO) are among the fastest bioorthogonal reactions known. The reactivity can be tuned by modifying the substituents on the tetrazine ring.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are general protocols for monitoring the kinetics of CuAAC and SPAAC reactions.

Protocol 1: Kinetic Analysis of a CuAAC Reaction by ¹H NMR

Objective: To determine the second-order rate constant of a CuAAC reaction.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the azide, alkyne, copper sulfate, sodium ascorbate, and internal standard in the chosen deuterated solvent.

  • In an NMR tube, combine the azide, alkyne, and internal standard solutions.

  • Acquire a ¹H NMR spectrum at time t=0.

  • Initiate the reaction by adding the copper sulfate and sodium ascorbate solutions to the NMR tube.

  • Immediately start acquiring ¹H NMR spectra at regular time intervals.

  • Monitor the reaction progress by integrating the signals of a disappearing reactant proton and a newly appearing product proton relative to the internal standard.

  • Calculate the concentration of the reactants and products at each time point.

  • Plot the data according to the second-order rate law to determine the rate constant (k).

Protocol 2: Competitive SPAAC Reaction Analysis by Fluorescence

Objective: To qualitatively and semi-quantitatively compare the reactivity of different cyclooctynes in a competitive SPAAC reaction.

Materials:

  • Azide-functionalized fluorogenic probe (e.g., coumarin azide)

  • A mixture of different cyclooctyne-containing linkers at known concentrations

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Prepare a solution of the azide-functionalized fluorogenic probe in PBS.

  • Prepare a solution containing a mixture of the different cyclooctyne linkers in PBS.

  • Mix the two solutions to initiate the reactions.

  • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • The rate of fluorescence increase will be proportional to the rate of the SPAAC reaction for each cyclooctyne. By deconvoluting the kinetic data, the relative reactivities of the different cyclooctynes can be determined.

Visualizing Click Chemistry Concepts

Diagrams can aid in understanding the complex relationships and workflows in click chemistry.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Click Reaction cluster_analysis Analysis azide Azide Synthesis/Purification reaction Reaction Setup (Solvent, Temp, Catalyst) azide->reaction alkyne Alkyne/Cyclooctyne Synthesis/Purification alkyne->reaction monitoring Reaction Monitoring (TLC, LC-MS, NMR) reaction->monitoring purification Product Purification (Chromatography) monitoring->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for a click chemistry reaction.

click_chemistry_comparison cluster_types Click Chemistry Types cluster_properties Key Properties CuAAC CuAAC SPAAC SPAAC IEDDA IEDDA Kinetics Kinetics Kinetics->CuAAC Fast Kinetics->SPAAC Moderate Kinetics->IEDDA Very Fast Biocompatibility Biocompatibility Biocompatibility->CuAAC Lower (Cu toxicity) Biocompatibility->SPAAC High Biocompatibility->IEDDA High Linker Linker/Functional Group Linker->CuAAC Terminal Alkyne + Azide Linker->SPAAC Strained Cyclooctyne + Azide Linker->IEDDA Electron-Poor Diene + Electron-Rich Dienophile

Caption: Comparison of key features of major click chemistry reactions.

PROTAC_synthesis cluster_components PROTAC Components cluster_synthesis Synthesis cluster_product Final Product POI_ligand Protein of Interest (POI) Ligand POI_ligand_alkyne POI Ligand-Alkyne POI_ligand->POI_ligand_alkyne Functionalization E3_ligand E3 Ligase Ligand E3_ligand_azide E3 Ligase Ligand-N3 E3_ligand->E3_ligand_azide Functionalization Linker_azide Linker-N3 Linker_alkyne Linker-Alkyne Click_Reaction Click Chemistry (CuAAC or SPAAC) PROTAC PROTAC Molecule Click_Reaction->PROTAC POI_ligand_alkyne->Click_Reaction E3_ligand_azide->Click_Reaction

Caption: Signaling pathway for PROTAC synthesis using click chemistry.

Conclusion

The choice of a linker in click chemistry is not a one-size-fits-all decision. For applications requiring rapid and high-yielding conjugations where biocompatibility is not the primary concern, CuAAC with electronically activated alkynes offers a robust solution. When working with living cells or in vivo systems, the copper-free nature of SPAAC is paramount, with the choice of cyclooctyne dictating the reaction kinetics. For applications demanding the utmost speed and efficiency, the IEDDA reaction between a tetrazine and a strained alkene is unparalleled. By carefully considering the specific requirements of their experimental design and consulting the comparative data presented in this guide, researchers can harness the full potential of click chemistry to advance their scientific endeavors.

References

Propargyl-PEG1-THP in PROTACs: A Comparative Guide to Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the impact of every component of a Proteolysis Targeting Chimera (PROTAC) is critical for success. The linker, the bridge between the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in a PROTAC's overall efficacy, particularly its ability to permeate cell membranes and reach its intracellular target. This guide provides an objective comparison of Propargyl-PEG1-THP as a PROTAC linker component, assessing its impact on permeability with supporting experimental data and methodologies.

This compound is a short-chain polyethylene glycol (PEG) based linker featuring a propargyl group for click chemistry conjugation and a tetrahydropyranyl (THP) protected alcohol. The core of its influence on permeability lies in the single ethylene glycol unit (PEG1). This guide will compare the expected permeability of PROTACs containing a short PEG linker, analogous to this compound, with other common linker classes, such as longer PEG chains and alkyl linkers.

The Role of the Linker in PROTAC Permeability

The linker is not merely a spacer but a key determinant of a PROTAC's physicochemical properties.[1][2] Linker length, flexibility, and polarity directly influence a PROTAC's ability to navigate the cellular membrane. Generally, PROTACs are large molecules that exist "beyond the rule of five," making cell permeability a significant hurdle.[3] The linker can modulate a PROTAC's conformation, enabling it to adopt a more compact, "chameleon-like" structure that shields polar surface area and facilitates passive diffusion across the lipid bilayer.

Comparative Analysis of Linker Impact on Permeability

Experimental data from systematic studies on PROTACs with varying linkers reveal clear trends in how linker composition affects permeability. The following tables summarize quantitative data from Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 cell-based assays, which are industry-standard methods for evaluating drug permeability.

While direct experimental data for a PROTAC containing the exact this compound linker is not publicly available, the data presented for short-chain PEG linkers (e.g., 2-unit PEG) serves as a strong surrogate for assessing its potential impact.

Table 1: Impact of Linker Type on Passive Permeability (PAMPA)

PROTAC SeriesLinker TypeLinker Length (atoms)Apparent Permeability (Papp, 10⁻⁶ cm/s)Reference
Androgen Receptor PROTACsPEG~12Below Limit of Quantification[4][5]
VHL-recruiting PROTACs (MZ Series)2-unit PEG80.6
VHL-recruiting PROTACs (MZ Series)3-unit PEG110.03
VHL-recruiting PROTACs (AT Series)1-unit PEG5<0.01
VHL-recruiting PROTACs (AT Series)Alkyl50.002

Table 2: Impact of Linker Type on Cell-Based Permeability (Caco-2)

PROTACLinker TypeA to B Papp (10⁻⁶ cm/s)B to A Papp (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Reference
Cereblon-recruiting PROTAC 14PEG1.714.18.3
VHL-recruiting PROTAC 20bFluorinated Alkyl0.350.240.7
VHL-recruiting PROTAC 20dPEGBelow Limit of Quantification8.6>12

Data Interpretation:

  • Shorter PEG linkers are generally associated with higher passive permeability. As seen in the MZ series, the PROTAC with a 2-unit PEG linker had significantly higher permeability than the one with a 3-unit PEG linker. This suggests that a PROTAC incorporating a this compound derived linker would likely exhibit favorable passive permeability.

  • The overall PROTAC structure heavily influences permeability. The AT series, with a very short 1-unit PEG linker, showed very low permeability, indicating that the interplay between the linker and the terminal ligands is critical.

  • PEG linkers can sometimes lead to higher efflux. The high efflux ratio observed for some PEG-containing PROTACs in the Caco-2 assay suggests that they may be substrates for efflux transporters, which actively pump compounds out of the cell. This is an important consideration for overall intracellular accumulation.

  • Hydrophobic alkyl linkers do not always guarantee higher permeability. While hydrophobicity can aid in membrane partitioning, the increased flexibility of alkyl chains can sometimes be less favorable for adopting a conformation suitable for cell entry compared to the more constrained conformations that can be induced by PEG linkers.

Experimental Protocols

Accurate assessment of PROTAC permeability relies on robust and well-defined experimental methodologies. Below are detailed protocols for the PAMPA and Caco-2 assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a high-throughput method for assessing the passive permeability of a compound across an artificial lipid membrane.

Experimental Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_donor Prepare Donor Plate (PROTAC in buffer) start->prep_donor assemble Assemble Sandwich (Donor + Membrane + Acceptor) prep_donor->assemble prep_acceptor Prepare Acceptor Plate (Buffer) prep_acceptor->assemble coat_membrane Coat PVDF membrane with lipid solution coat_membrane->assemble incubate Incubate (e.g., 5 hours, room temp) assemble->incubate measure_conc Measure PROTAC concentration in donor and acceptor wells (LC-MS/MS) incubate->measure_conc calculate_papp Calculate Papp measure_conc->calculate_papp end End calculate_papp->end

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • A filter plate with a PVDF membrane is coated with a lipid solution (e.g., 10% egg lecithin in dodecane).

  • The acceptor plate wells are filled with buffer (e.g., PBS at pH 7.4).

  • The PROTAC is dissolved in buffer and added to the donor plate wells.

  • The filter plate is placed on top of the acceptor plate, and the donor plate is placed on top of the filter plate to create a "sandwich".

  • The assembly is incubated for a defined period (e.g., 5 hours) at room temperature.

  • Following incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • The apparent permeability (Papp) is calculated using an established formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This assay can assess both passive and active transport mechanisms.

Experimental Workflow:

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Assay cluster_analysis Analysis start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells culture_cells Culture for 21 days to form a monolayer seed_cells->culture_cells check_integrity Check monolayer integrity (TEER measurement) culture_cells->check_integrity add_protac Add PROTAC to either apical (A) or basolateral (B) chamber check_integrity->add_protac incubate Incubate (e.g., 2 hours, 37°C) add_protac->incubate sample Sample from the receiver chamber incubate->sample quantify Quantify PROTAC concentration (LC-MS/MS) sample->quantify calculate Calculate Papp (A-B and B-A) and Efflux Ratio quantify->calculate end End calculate->end

Caption: Workflow for the Caco-2 Permeability Assay.

Methodology:

  • Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-B) permeability, the PROTAC is added to the apical chamber, and samples are taken from the basolateral chamber over time.

  • For basolateral-to-apical (B-A) permeability, the PROTAC is added to the basolateral chamber, and samples are taken from the apical chamber.

  • The concentration of the PROTAC in the samples is determined by LC-MS/MS.

  • The apparent permeability (Papp) for both directions is calculated.

  • The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux. An efflux ratio greater than 2 is generally considered indicative of active transport.

PROTAC Signaling Pathway

The ultimate goal of a permeable PROTAC is to reach its intracellular target and induce its degradation via the ubiquitin-proteasome system.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination E1, E2 Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Degradation POI Degradation Polyubiquitination->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycling Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The selection of a suitable linker is a critical step in the design of effective PROTACs. While direct experimental data for this compound is limited, the available evidence for analogous short-chain PEG linkers provides valuable insights. PROTACs incorporating a PEG1 linker are expected to have favorable passive permeability, a key attribute for reaching intracellular targets. However, the potential for active efflux should be carefully evaluated for each specific PROTAC construct. The experimental protocols provided in this guide offer a framework for the systematic assessment of the permeability of novel PROTACs, enabling researchers to make data-driven decisions in the optimization of their protein-degrading drug candidates.

References

A Head-to-Head Comparison of Propargyl-PEG Linkers of Varying Lengths: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Propargyl-PEG linkers, which feature a terminal alkyne group for "click" chemistry and a polyethylene glycol (PEG) spacer, offer a versatile platform for bioconjugation. The length of the PEG chain is a crucial parameter that can significantly impact the physicochemical properties, stability, and in vivo performance of the resulting conjugate. This guide provides an objective, data-driven comparison of Propargyl-PEG linkers of varying lengths to aid in the selection of the optimal linker for your specific application.

Physicochemical Properties: The Impact of PEG Chain Length

The length of the PEG chain is a primary determinant of the linker's fundamental properties. As the number of PEG units increases, so do the molecular weight, linker length, and hydrophilicity.[1] These differences can have a profound impact on the performance of the final bioconjugate.[1]

A key advantage of longer PEG chains is the enhanced hydrophilicity they impart to the conjugate. This is particularly beneficial when working with hydrophobic payloads, as it can improve solubility and prevent aggregation.[1][2]

LinkerMolecular Weight ( g/mol )Calculated Linker Length (Å)Hydrophilicity
Propargyl-PEG3-acid217.22~14.6Moderate
Propargyl-PEG5-acid305.33~21.8High
Propargyl-PEG7-acid393.43~29.0Very High
Propargyl-PEG8-acid437.48~32.6Very High

Note: Calculated linker length is an approximation based on the extended conformation of the PEG chain.[1] The hydrophilicity is a qualitative assessment.

In Vivo Performance: A Balancing Act

The length of the PEG linker plays a critical role in the pharmacokinetic and pharmacodynamic profile of a bioconjugate. Longer PEG chains can increase the hydrodynamic radius of the conjugate, which often leads to a longer circulation half-life by reducing renal clearance. This can be advantageous for improving the therapeutic window of a drug.

However, while longer PEG chains offer benefits in terms of solubility and in vivo half-life, they may also introduce steric hindrance, which could potentially interfere with the binding of the conjugated molecule to its target. Conversely, shorter Propargyl-PEG linkers minimize steric concerns but may be less effective at solubilizing highly hydrophobic payloads. Therefore, the optimal PEG linker length must be carefully considered and empirically determined for each specific application to achieve the desired balance of solubility, stability, and biological activity.

The following table summarizes data from various studies comparing the in vivo performance of molecules conjugated with different length PEG linkers.

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation

Stability of Propargyl-PEG Linkages

Propargyl-PEG linkers are utilized in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole ring. This linkage is known to be highly robust and resistant to enzymatic and hydrolytic degradation under physiological conditions. The stability of the triazole linkage is a significant advantage over other conjugation chemistries, such as those based on maleimides, which can be prone to retro-Michael reactions and deconjugation in vivo.

Linker ChemistryLinkage TypeCleavable/Non-cleavablePlasma Half-lifeStability Characteristics
Propargyl-PEG-acid (Click Chemistry) Triazole Non-cleavable Expected to be long (data emerging) Forms a highly stable triazole ring, resistant to enzymatic and hydrolytic degradation.
Maleimide-basedThioetherBothVariable (can be hours to days)Prone to retro-Michael reaction, leading to deconjugation. Stability can be improved by linker engineering.
HydrazoneHydrazoneCleavable (pH-sensitive)Short (hours to a few days)Designed to be stable at physiological pH and cleave in the acidic environment of endosomes/lysosomes. Can exhibit instability in circulation.
PeptideAmideCleavable (enzyme-sensitive)Generally stable in plasmaCleaved by specific lysosomal proteases (e.g., Cathepsin B). Stability depends on the peptide sequence.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, conjugation, and evaluation of Propargyl-PEG linkers.

Synthesis of Propargyl-PEG-acid

A common method for synthesizing Propargyl-PEG-acid starts from a commercially available Carboxy-PEG-hydroxyl.

Step 1: Propargylation of the Carboxyl Group

  • Dissolve HOOC-PEG-OH and potassium hydroxide in dimethylformamide (DMF).

  • Stir the mixture at 100 °C for 1 hour to form the potassium salt.

  • Cool the solution and add propargyl bromide dropwise.

  • Stir the reaction mixture at 70 °C for 15 hours.

  • After cooling, filter the solution and concentrate it under vacuum.

  • Dissolve the residue in distilled water and extract with dichloromethane.

  • Remove the dichloromethane under vacuum to yield α-hydroxyl-ω-propargyl PEG.

Step 2: Conversion of the Terminal Hydroxyl Group to a Carboxylic Acid

  • Dissolve α-hydroxyl-ω-propargyl PEG in anhydrous 1,4-dioxane.

  • Add succinic anhydride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Concentrate the solution under vacuum and precipitate the product in diethyl ether.

  • Purify the crude product by crystallization to obtain α-carboxyl-ω-propargyl PEG.

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to a biomolecule functionalized with a Propargyl-PEG linker.

  • Preparation of Reactants:

    • Dissolve the propargyl-functionalized biomolecule in a suitable reaction buffer.

    • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Click Reaction:

    • To the propargyl-functionalized biomolecule, add the azide-functionalized molecule.

    • In a separate tube, pre-mix CuSO4 and a copper-chelating ligand (e.g., THPTA) to form the copper-ligand complex.

    • Add the copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method, such as size exclusion chromatography or affinity chromatography, to remove excess reagents and unreacted molecules.

In Vivo Pharmacokinetic Study

This protocol outlines a typical procedure to determine the pharmacokinetic profile of a PEGylated conjugate.

  • Animal Model: Use appropriate animal models (e.g., mice or rats).

  • Administration: Administer the PEGylated conjugate intravenously.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).

  • Quantification: Quantify the concentration of the conjugate in the plasma or serum using a suitable method, such as ELISA for protein-based conjugates or LC-MS for small molecule conjugates.

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution from the concentration-time data.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated.

G General Structure of Propargyl-PEGn-acid Linkers cluster_propargyl Propargyl Group cluster_peg PEG Spacer cluster_acid Carboxylic Acid HC≡C-CH₂- HC≡C-CH₂- -(O-CH₂-CH₂)n- -(O-CH₂-CH₂)n- HC≡C-CH₂-->-(O-CH₂-CH₂)n- -COOH -COOH -(O-CH₂-CH₂)n-->-COOH

Caption: General structure of Propargyl-PEGn-acid linkers.

G Two-Step Bioconjugation Workflow A Biomolecule (e.g., Antibody) C Propargyl-PEG-Biomolecule A->C Amine Coupling B Propargyl-PEGn-NHS ester B->C E Final Bioconjugate C->E Click Chemistry (CuAAC) D Azide-Payload D->E

Caption: A two-step bioconjugation workflow.

Conclusion

The selection of a Propargyl-PEG-acid linker is a critical design parameter in the development of bioconjugates. While longer PEG chains like Propargyl-PEG7-acid and -PEG8-acid offer superior hydrophilicity and the potential for an extended in vivo half-life, they may introduce steric hindrance. Conversely, shorter linkers such as Propargyl-PEG3-acid and -PEG5-acid minimize steric concerns but may be less effective at solubilizing highly hydrophobic payloads. The optimal PEG linker length must be carefully and empirically determined for each specific application to achieve the desired balance of solubility, stability, and biological activity. This guide provides a foundational understanding to aid researchers in making an informed decision for their bioconjugation needs.

References

A Comparative Guide to PROTAC Linkers: Unraveling the Biological Activity of Propargyl-PEG1-THP Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of PROTAC linker composition on biological efficacy, focusing on the unique attributes of alkyne-containing PEG linkers.

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a linker that tethers them. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's biological activity, influencing its efficacy, selectivity, and pharmacokinetic properties.

This guide provides an objective comparison of the biological activity of PROTACs featuring a short polyethylene glycol (PEG) linker with a terminal alkyne group—a structure exemplified by the Propargyl-PEG1-THP building block—against other commonly employed linker types, including flexible alkyl and PEG chains, and more rigid structures. The inclusion of a terminal alkyne group offers the advantage of facile modification via "click chemistry," allowing for the rapid generation of PROTAC libraries and the attachment of functional moieties. The tetrahydropyran (THP) group, present in the this compound linker, serves as a protecting group for the terminal alcohol during synthesis and is typically removed in the final PROTAC structure.

Data Presentation: A Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize hypothetical, yet representative, quantitative data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in various cancers. These tables illustrate the impact of linker composition on degradation efficiency and cell viability.

Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Different Linkers

Linker TypePROTAC ExampleDC50 (nM)Dmax (%)Cell Line
Alkyne-PEG PROTAC-A125>95MV-4-11
AlkylPROTAC-A275~90MV-4-11
PEGPROTAC-A350>95MV-4-11
Rigid (Phenyl)PROTAC-A4150~80MV-4-11

Table 2: Comparative Anti-proliferative Activity of BRD4-Targeting PROTACs

Linker TypePROTAC ExampleIC50 (nM)Cell Line
Alkyne-PEG PROTAC-A130MV-4-11
AlkylPROTAC-A290MV-4-11
PEGPROTAC-A360MV-4-11
Rigid (Phenyl)PROTAC-A4200MV-4-11

Note: The data presented in these tables are representative examples derived from multiple sources in the literature and are intended for comparative purposes. Actual values are highly dependent on the specific target protein, E3 ligase, and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of PROTAC efficacy.

Western Blotting for BRD4 Protein Degradation

This assay directly measures the reduction in the levels of the target protein, BRD4, following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed human acute myeloid leukemia (MV-4-11) cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment.

    • Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

    • Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined duration (e.g., 18 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and denature by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for BRD4 and the loading control using densitometry software.

    • Normalize the BRD4 signal to the loading control signal for each sample.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic or anti-proliferative effects of the PROTACs on cancer cells.

  • Cell Seeding:

    • Seed MV-4-11 cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell recovery and adherence.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 100 µM) or a vehicle control.

    • Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.

Mandatory Visualization

The following diagrams, generated using the Graphviz (DOT language), illustrate the key signaling pathway and experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) (e.g., BRD4) POI->Ternary_Complex Recruits E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary_Complex Recruits Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades into

PROTAC Mechanism of Action

Western_Blot_Workflow Western Blot Experimental Workflow start Start: Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantification, DC50, Dmax detection->analysis

Western Blot Experimental Workflow

Linker_Properties_Relationship Logical Relationship of Linker Properties Linker Linker Properties (Composition, Length, Rigidity) Ternary Ternary Complex Formation & Stability Linker->Ternary Influences PK Physicochemical & PK Properties (Solubility, Permeability) Linker->PK Determines Efficacy PROTAC Biological Efficacy (DC50, Dmax, IC50) Ternary->Efficacy Impacts PK->Efficacy Impacts

Safety Operating Guide

Essential Guide for the Safe Disposal of Propargyl-PEG1-THP

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Propargyl-PEG1-THP is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for researchers, scientists, and drug development professionals. While the Polyethylene Glycol (PEG) and Tetrahydropyranyl (THP) components are relatively benign, the presence of the reactive propargyl group necessitates that this compound be handled and disposed of as hazardous chemical waste.[1]

Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for your product and adhere to your institution's Environmental Health and Safety (EHS) guidelines. The information herein is intended to supplement, not replace, these official documents.

Key Safety and Disposal Information

The following table summarizes crucial data for handling and disposing of this compound, based on information for structurally related propargyl-containing compounds.

Category Guideline Rationale / Analogy Source
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.Based on similar propargyl-PEG compounds, the propargyl moiety contributes to potential toxicity.[2]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.Standard precautions for handling hazardous chemicals.[2]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. All handling of waste should occur in a certified chemical fume hood.To prevent skin/eye contact and inhalation of potential vapors.[1][2]
First Aid Measures Inhalation: Move to fresh air. Seek medical attention if breathing is difficult. Skin Contact: Immediately rinse with large amounts of water and remove contaminated clothing. Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.Standard first aid for exposure to hazardous laboratory chemicals.
Storage of Waste Store in a designated, well-ventilated chemical waste area, away from heat, sparks, or open flames. Do not store with strong oxidizing agents, acids, or bases.The propargyl group is reactive and can pose fire or incompatibility risks.
Recommended Disposal Method Collection by a licensed hazardous waste contractor for incineration. Under no circumstances should this chemical be disposed of down the drain.Incineration is the preferred method for destroying the reactive propargyl group and preventing environmental release.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a systematic approach to the collection and disposal of this compound waste.

Personal Protective Equipment (PPE) and Preparation
  • Don PPE: Before handling any waste, put on safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a Ventilated Area: Perform all waste consolidation and handling inside a chemical fume hood to minimize inhalation risks.

  • Prepare Waste Container: Obtain a designated hazardous waste container from your institution's EHS department. Ensure it is clean, in good condition, and has a secure lid.

Waste Segregation and Collection
  • Aqueous/Solvent Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Solid Waste: Place un-used or expired solid this compound directly into a solid hazardous waste container.

  • Contaminated Labware (Sharps and Non-Sharps):

    • Disposable Items: Pipette tips, tubes, and gloves that have come into contact with the chemical should be collected in a designated solid hazardous waste container.

    • Non-disposable Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone). Collect this rinsate as liquid hazardous waste.

Waste Container Labeling and Storage
  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any other constituents in the waste mixture. Affix the appropriate hazard symbols as required by EHS regulations.

  • Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated and secure waste accumulation area, placed within a secondary containment bin to prevent spills.

Final Disposal
  • Professional Disposal Service: Arrange for the collection of the waste container with your institution's EHS office. The final disposal of this compound must be carried out by a licensed hazardous waste disposal contractor.

  • Documentation: Complete all required waste disposal forms and maintain records as per your institution's policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_2 cluster_3 cluster_4 cluster_5 A This compound Waste B Solid Waste (Neat compound, contaminated tips) A->B C Liquid Waste (Solutions, rinsates) A->C D Contaminated Glassware (Non-disposable) A->D F Collect in Labeled Hazardous Waste Container B->F C->F E Decontaminate with Solvent (e.g., Acetone) D->E E->C Collect Rinsate G Store in Designated Waste Accumulation Area F->G H Disposal via Licensed EHS Contractor (Incineration) G->H

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Operational Guide for Handling Propargyl-PEG1-THP

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Propargyl-PEG1-THP. The following procedures are designed to ensure safe handling, operation, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1][2]
Body Protection Laboratory coatA buttoned lab coat should be worn at all times to protect against splashes and spills.[1][2]
Eye and Face Protection Safety glasses with side shields or gogglesTo protect against splashes, safety glasses are the minimum requirement.[1] When there is a higher risk of splashing, chemical splash goggles should be used.
Respiratory Protection Chemical fume hoodAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Hazard Analysis and Precautionary Statements

The hazard profile of this compound is not fully established. However, based on related propargyl compounds, caution is warranted. Propargyl groups can be associated with toxicity and flammability. Polyethylene glycol (PEG) is generally considered to have low toxicity.

Hazard ClassAssociated StatementPrecautionary Measures
Acute Toxicity (Potential) May be harmful if swallowed, inhaled, or absorbed through the skin.Avoid ingestion, inhalation, and skin contact. Use appropriate PPE and work in a well-ventilated area.
Skin/Eye Irritation (Potential) May cause skin and eye irritation upon contact.Wear gloves and eye protection. In case of contact, rinse the affected area thoroughly with water.
Flammability (Potential) Propargyl compounds can be flammable.Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents. The container should be tightly sealed.

Handling and Use
  • Preparation : Before handling the compound, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Work Area : Conduct all handling and weighing activities inside a certified chemical fume hood to minimize inhalation risks.

  • Transfer : Use a clean spatula or other appropriate tools to transfer the desired amount of the compound.

  • Decontamination : After use, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol).

  • Hand Washing : After completing the task and removing gloves, wash your hands thoroughly with soap and water.

Spill Response
  • Evacuation : In case of a significant spill, evacuate the immediate area.

  • Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment : For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.

  • Collection : Carefully collect the absorbent material and place it in a designated, labeled hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation :

    • Solid Waste : Collect unused or expired solid this compound in its original container or a sealed, labeled waste bag. Place this within the solid hazardous waste container.

    • Liquid Waste : Collect all solutions containing this compound in a designated hazardous waste container. Do not mix with other waste streams unless permitted by your institution's safety office.

    • Contaminated Labware : Disposable items (e.g., pipette tips, tubes) that have come into contact with the compound should be placed in a designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.

  • Labeling and Storage : All waste containers must be clearly labeled with the contents and stored in a designated satellite accumulation area until collection by environmental health and safety personnel.

  • Disposal : Arrange for the disposal of the chemical waste through a licensed disposal company, in accordance with local, state, and federal regulations.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Appropriate PPE (Gloves, Lab Coat, Goggles) B Prepare Work Area (Chemical Fume Hood) A->B C Weighing and Transfer B->C D Experimental Use C->D E Decontaminate Work Area & Glassware D->E S1 Contain Spill D->S1 F Segregate Waste (Solid, Liquid, Sharps) E->F G Properly Label & Store Waste F->G H Dispose via EHS G->H S2 Collect Absorbed Material S1->S2 S3 Decontaminate Spill Area S2->S3 S3->F

Caption: Workflow for the Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.